molecular formula C19H40N2O7 B11828516 N-Boc-C1-PEG5-C3-NH2

N-Boc-C1-PEG5-C3-NH2

Cat. No.: B11828516
M. Wt: 408.5 g/mol
InChI Key: PNJZMOHIDNWPLY-UHFFFAOYSA-N
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Description

N-Boc-C1-PEG5-C3-NH2 is a useful research compound. Its molecular formula is C19H40N2O7 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H40N2O7

Molecular Weight

408.5 g/mol

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C19H40N2O7/c1-19(2,3)28-18(22)21-7-5-9-24-11-13-26-15-17-27-16-14-25-12-10-23-8-4-6-20/h4-17,20H2,1-3H3,(H,21,22)

InChI Key

PNJZMOHIDNWPLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCOCCOCCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-C1-PEG5-C3-NH2: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-C1-PEG5-C3-NH2 is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The structure of the linker, such as this compound, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Chemical Structure and Properties

This compound is an amido-polyethylene glycol (PEG) based linker. Its structure consists of a tert-butoxycarbonyl (Boc) protected amine, a single carbon (C1) spacer, a five-unit polyethylene glycol (PEG5) chain, a three-carbon (C3) alkyl spacer, and a terminal primary amine (-NH2). The Boc group serves as a protecting group for one of the terminal amines, allowing for selective functionalization during PROTAC synthesis. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

A visual representation of the chemical structure is provided below:

Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₉H₄₀N₂O₇[3]
Molecular Weight 408.53 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO (e.g., 10 mM)[4]
Storage 2-8°C, protected from light, in a dry and sealed container

Role in PROTAC Signaling Pathway

This compound functions as a linker to connect a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation is the cornerstone of PROTAC activity. The following diagram illustrates the general signaling pathway of a PROTAC.

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Generalized signaling pathway of a PROTAC.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are often proprietary, a general synthetic approach can be outlined based on established organic chemistry principles for the formation of amides and the manipulation of protecting groups. Similarly, its application in PROTAC synthesis follows a modular approach.

General Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this linker typically involves a two-step process after the synthesis of the POI ligand and the E3 ligase ligand.

Step 1: Coupling of the first ligand to the deprotected amine of the linker.

  • Boc Deprotection: The Boc protecting group on this compound is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This exposes the primary amine.

  • Amide Coupling: The resulting free amine is then coupled to the carboxylic acid of the first ligand (either the POI ligand or the E3 ligase ligand) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

  • Purification: The product is purified using techniques like flash column chromatography or preparative HPLC.

Step 2: Coupling of the second ligand.

  • Activation of the second ligand: The carboxylic acid of the second ligand is activated, often by converting it to an active ester (e.g., an NHS ester).

  • Amide Coupling: The purified product from Step 1, which now has a terminal primary amine, is reacted with the activated second ligand to form the final PROTAC molecule.

  • Final Purification: The final PROTAC is purified to a high degree using preparative HPLC and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

The following diagram illustrates a generalized experimental workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_analysis Analysis Linker This compound Boc_Deprotection 1. Boc Deprotection (TFA/DCM) Linker->Boc_Deprotection Ligand1 POI Ligand-COOH Coupling1 2. Amide Coupling (HATU/DIPEA) Ligand1->Coupling1 Ligand2 E3 Ligase Ligand-COOH Activation2 4. Ligand 2 Activation (e.g., NHS ester formation) Ligand2->Activation2 Boc_Deprotection->Coupling1 Purification1 3. Purification (HPLC) Coupling1->Purification1 Coupling2 5. Amide Coupling Purification1->Coupling2 Activation2->Coupling2 Purification2 6. Final Purification (HPLC) Coupling2->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Analysis Characterization (LC-MS, NMR) Final_PROTAC->Analysis

Generalized experimental workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined structure, with a flexible and hydrophilic PEG chain and orthogonally protected amino groups, provides medicinal chemists with a reliable building block for constructing potent and selective protein degraders. A thorough understanding of its properties and its role in the PROTAC modality is essential for researchers and scientists working at the forefront of targeted protein degradation and novel drug discovery.

References

An In-depth Technical Guide to N-Boc-C1-PEG5-C3-NH2: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and applications of N-Boc-C1-PEG5-C3-NH2, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the molecule's specifications, details key experimental protocols, and illustrates relevant biochemical pathways and workflows.

Core Chemical and Physical Properties

This compound is a heterobifunctional molecule featuring a Boc-protected amine and a terminal primary amine, separated by a polyethylene glycol (PEG) spacer. This structure allows for controlled, sequential reactions, making it an invaluable tool in the synthesis of complex biomolecules. The PEG linker enhances solubility and reduces the immunogenicity of the resulting conjugates.[1]

Below is a summary of its key chemical and physical properties:

PropertyValueReference
Molecular Formula C₁₉H₄₀N₂O₇[1]
Molecular Weight 408.53 g/mol [1]
CAS Number 956472-77-8[1]
Purity ≥98%[1]
Appearance Colorless to light yellow liquid(inferred from a similar compound)
Density ~1.035 g/cm³(inferred from a similar compound)
Storage Conditions 2-8°C, protected from light, dry, sealed

Applications in Research and Drug Development

The unique characteristics of this compound make it a versatile linker in several advanced applications:

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: This molecule is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system. The PEG linker's length and flexibility are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Bioconjugation and Drug Delivery: The terminal amine group allows for the conjugation of this linker to various biomolecules, such as peptides, proteins, and antibodies, as well as to drug molecules. This is instrumental in creating targeted drug delivery systems, including antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.

  • Surface Modification: The amine group can be used to immobilize the molecule onto surfaces, which can then be further functionalized. This is useful in the development of biosensors and other diagnostic devices.

Key Experimental Protocols

The utility of this compound lies in the ability to selectively deprotect the Boc group and to couple the primary amine to other molecules. Below are detailed protocols for these key experimental steps.

Boc Deprotection Protocol

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected product as a salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Procedure using 4M HCl in 1,4-Dioxane:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • Add 4M HCl in 1,4-Dioxane (typically 4-10 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Amide Bond Formation for Bioconjugation

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-functionalized molecule.

Materials:

  • This compound (1.1 equivalents)

  • Carboxylic acid-functionalized molecule (e.g., a drug or protein) (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes where this compound is utilized.

PROTAC_Synthesis_Workflow cluster_start Inputs cluster_synthesis Synthesis Steps start Starting Materials process process intermediate intermediate final Final PROTAC This compound This compound Warhead-COOH Warhead with Carboxylic Acid Coupling1 Amide Coupling (HATU, DIPEA) Warhead-COOH->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand Coupling2 Second Amide Coupling E3_Ligase_Ligand->Coupling2 Intermediate1 Boc-Protected Warhead-Linker Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA or HCl) Intermediate2 Deprotected Warhead-Linker-NH2 Deprotection->Intermediate2 Coupling2->final Intermediate1->Deprotection Intermediate2->Coupling2

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism protein protein protac protac complex complex process process POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds E3 E3 Ubiquitin Ligase E3->TernaryComplex binds PROTAC PROTAC PROTAC->TernaryComplex mediates Ubiquitination Ubiquitination TernaryComplex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targeting for Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to protein degradation.

Bioconjugation_Workflow cluster_inputs Reactants cluster_steps Reaction Steps reagent reagent process process product product Linker This compound Step1 Couple Linker to Drug Linker->Step1 Biomolecule Biomolecule (e.g., Antibody) Step3 Couple to Biomolecule Biomolecule->Step3 Drug Drug-COOH Drug->Step1 Step2 Boc Deprotection Step1->Step2 Boc-Linker-Drug Step2->Step3 H2N-Linker-Drug FinalProduct Bioconjugate (e.g., ADC) Step3->FinalProduct

Caption: A typical workflow for creating an antibody-drug conjugate (ADC).

References

The Pivotal Role of N-Boc-C1-PEG5-C3-NH2 in PROTAC Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two ligands. The linker is not a passive spacer but plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth exploration of the role of a specific and widely utilized linker, N-Boc-C1-PEG5-C3-NH2, in the formation of potent and effective PROTACs.

The Structure and Function of the this compound Linker

The chemical structure of this compound is central to its function in PROTAC synthesis. Let's deconstruct its components:

  • N-Boc (tert-Butyloxycarbonyl): This is a protecting group for the amine functionality. It prevents the amine from reacting prematurely during the initial steps of PROTAC synthesis, allowing for a controlled, stepwise assembly of the final molecule. The Boc group can be easily removed under acidic conditions to expose the amine for subsequent reactions.

  • C1 (Methylene group): A single carbon spacer.

  • PEG5 (Polyethylene Glycol, 5 units): This polyethylene glycol chain is a key feature that imparts desirable properties to the PROTAC. PEG linkers are known to:

    • Enhance Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule.

    • Improve Cell Permeability: The flexibility and polarity of the PEG chain can aid in the transport of the PROTAC across the cell membrane.

    • Optimize Ternary Complex Formation: The length of the linker is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG5 unit provides a specific length that can be optimal for certain target-E3 ligase pairs.

  • C3 (Propyl group): A three-carbon alkyl spacer.

  • NH2 (Primary Amine): This functional group serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.

The combination of these elements makes this compound a versatile building block for PROTAC synthesis, offering a balance of reactivity, stability, and beneficial physicochemical properties.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The following table summarizes representative data for a series of PROTACs targeting the BRD4 protein, illustrating the impact of varying PEG linker length on degradation efficiency. While specific data for a PROTAC using the exact this compound linker is not publicly available in a consolidated format, the data for a PEG5 linker provides a strong indication of its potential performance.

PROTAC (Targeting BRD4)Linker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG3PEG with 3 ethylene glycol units2590
PROTAC-PEG4PEG with 4 ethylene glycol units1595
PROTAC-PEG5 PEG with 5 ethylene glycol units 8 >98
PROTAC-PEG6PEG with 6 ethylene glycol units1296

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

As the data suggests, the PROTAC with the PEG5 linker exhibits the highest potency (lowest DC50) and greatest efficacy (highest Dmax) in this series, highlighting the importance of optimal linker length for effective protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of a PROTAC utilizing a linker like this compound.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the steps for the synthesis of a PROTAC that targets the BRD4 protein for degradation, using a JQ1 derivative as the BRD4 ligand, a pomalidomide derivative as the CRBN E3 ligase ligand, and a PEG5-based linker.

Step 1: Coupling of JQ1 derivative with this compound

  • Dissolve the JQ1 derivative (containing a carboxylic acid functional group) (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the JQ1-linker intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-30% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.

Step 3: Coupling with Pomalidomide derivative

  • Dissolve the pomalidomide derivative (containing a carboxylic acid functional group) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add the deprotected JQ1-linker amine from Step 2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC using preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blotting for BRD4 Degradation

This protocol describes how to quantify the degradation of the target protein BRD4 in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control. Calculate the percentage of BRD4 degradation for each PROTAC concentration compared to the vehicle control. Determine the DC50 and Dmax values from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Binds Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Products (Peptides) Proteasome->Degradation Degrades Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow Start Start: PROTAC Design POI_Ligand POI Ligand (e.g., JQ1 derivative) Start->POI_Ligand Linker This compound Start->Linker E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Start->E3_Ligand Synthesis Chemical Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification POI_Ligand->Synthesis Linker->Synthesis E3_Ligand->Synthesis Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Evaluation Biological Evaluation Final_PROTAC->Evaluation Degradation_Assay Protein Degradation Assay (Western Blot) Evaluation->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis End End: Lead Optimization Data_Analysis->End

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

The this compound linker is a valuable and versatile tool in the construction of PROTACs. Its bifunctional nature, combined with the beneficial properties imparted by the PEG5 chain, allows for the systematic and efficient synthesis of potent protein degraders. The optimization of linker length is a critical aspect of PROTAC design, and the data presented herein underscores the potential of a PEG5 linker to achieve high efficacy and potency. The detailed experimental protocols provide a roadmap for researchers to synthesize and evaluate their own PROTACs, contributing to the advancement of this exciting therapeutic modality. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers, such as this compound, will remain a cornerstone of success.

The Pivotal Role of N-Boc-C1-PEG5-C3-NH2 in Driving Ternary Complex Formation for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the design and synthesis of potent and selective proteolysis-targeting chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, profoundly influencing the stability and cooperativity of the ternary complex. This technical guide delves into the mechanism of action of a specific and widely used PROTAC linker, N-Boc-C1-PEG5-C3-NH2, in the formation of such ternary complexes.

This compound is a polyethylene glycol (PEG)-based linker that is frequently employed in the synthesis of PROTACs[1][2][3]. Its structure features a Boc-protected amine on one end, a five-unit PEG chain, and a terminal primary amine on the other end, providing a versatile scaffold for conjugation to both a POI-binding ligand and an E3 ligase-binding ligand.

The General Mechanism of PROTAC Action

PROTACs function as molecular bridges, hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS)[4][5]. The process is initiated by the simultaneous binding of the PROTAC to both the POI and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase is brought into close proximity to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby eliminating the target protein from the cell.

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Caption: General mechanism of action of a PROTAC utilizing a PEG-based linker.

The Role of the this compound Linker in Ternary Complex Formation

The linker is not merely a passive spacer; it plays an active and crucial role in the formation and stability of the ternary complex. The specific properties of the this compound linker, particularly its PEG5 component, contribute significantly to the overall efficacy of the resulting PROTAC.

The flexibility and length of the PEG5 chain allow the PROTAC to adopt a conformation that is optimal for the simultaneous binding of the POI and the E3 ligase. This conformational flexibility is critical for minimizing steric clashes and promoting favorable protein-protein interactions within the ternary complex. The hydrophilic nature of the PEG linker can also enhance the solubility of the PROTAC molecule and may influence its cellular permeability.

Furthermore, the linker can directly interact with the surfaces of the POI and/or the E3 ligase, contributing to the stability of the ternary complex. These interactions can lead to positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein. The cooperativity of ternary complex formation is a key determinant of a PROTAC's degradation efficiency.

Quantitative Analysis of Ternary Complex Formation

The formation and stability of ternary complexes are characterized by various biophysical and cellular assays, which provide quantitative data on binding affinities, degradation potency, and cooperativity. While specific data for a PROTAC containing the this compound linker is not publicly available, the following tables summarize typical quantitative data obtained for PROTACs with similar PEG-based linkers.

Table 1: Representative Biophysical Data for Ternary Complex Formation

ParameterDescriptionTypical Value Range
KD (PROTAC to POI) Dissociation constant for the binary interaction between the PROTAC and the target protein.1 - 500 nM
KD (PROTAC to E3 Ligase) Dissociation constant for the binary interaction between the PROTAC and the E3 ligase.10 - 2000 nM
α (Cooperativity Factor) A measure of the cooperativity in ternary complex formation. α > 1 indicates positive cooperativity.1 - 50
KD,ternary Dissociation constant for the formation of the ternary complex.0.1 - 100 nM

Table 2: Representative Cellular Data for PROTAC Activity

ParameterDescriptionTypical Value Range
DC50 The concentration of PROTAC required to degrade 50% of the target protein.0.1 - 1000 nM
Dmax The maximum percentage of target protein degradation achieved.80 - 99%
t1/2 of degradation The time required to degrade 50% of the target protein at a given PROTAC concentration.1 - 24 hours

Experimental Protocols

The synthesis of a PROTAC using this compound and its subsequent evaluation involve a series of well-established experimental protocols.

Synthesis of a PROTAC via Amide Coupling

A common strategy for synthesizing PROTACs using this compound involves a two-step process of deprotection followed by amide bond formation.

  • Boc Deprotection: The N-Boc protecting group of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free diamine linker.

  • Amide Coupling: The resulting diamine linker is then sequentially coupled to the carboxylic acid functionalities of the POI-binding ligand and the E3 ligase-binding ligand using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA). Purification of the final PROTAC is typically achieved by reverse-phase HPLC.

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PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker This compound Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Diamine_Linker Diamine-PEG5 Linker Deprotection->Diamine_Linker Coupling1 Amide Coupling 1 (HATU, DIPEA) Diamine_Linker->Coupling1 POI_Ligand POI Ligand (with COOH) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with COOH) Coupling2 Amide Coupling 2 (HATU, DIPEA) E3_Ligand->Coupling2 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification HPLC Purification Crude_PROTAC->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Caption: A representative workflow for the synthesis of a PROTAC.

Biophysical Characterization of Ternary Complex Formation

Several biophysical techniques are employed to characterize the formation and stability of the ternary complex in vitro.

  • Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics and affinities of the binary and ternary interactions. Typically, one of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip, and the binding of the other protein and the PROTAC is monitored in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and the dissociation constant (KD) for both binary and ternary interactions.

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique used to study biomolecular interactions in real-time.

Cellular Assays for PROTAC Evaluation

The efficacy of a synthesized PROTAC is ultimately determined in cellular models.

  • Western Blotting: This is the most common method to quantify the degradation of the target protein. Cells are treated with the PROTAC for a specific time, and the levels of the POI are assessed by immunoblotting.

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay that directly measures the formation of the ternary complex. It utilizes NanoLuc® luciferase and HaloTag® technologies to generate a bioluminescence resonance energy transfer (BRET) signal when the POI and E3 ligase are brought into proximity by the PROTAC.

  • DC50 and Dmax Determination: Dose-response experiments are performed to determine the DC50 and Dmax values of the PROTAC. Cells are treated with a range of PROTAC concentrations, and the level of POI degradation is quantified.

Signaling Pathway Modulation

The degradation of a target protein by a PROTAC can have profound effects on cellular signaling pathways in which the protein is involved. For example, if the target protein is a kinase that is a key component of a cancer-promoting signaling pathway, its degradation will lead to the downregulation of that pathway.

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Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase_A Target Kinase (POI) Receptor->Kinase_A Activates Kinase_B Downstream Kinase Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes PROTAC PROTAC Degradation Degradation PROTAC->Degradation Degradation->Kinase_A Inhibits Pathway

Caption: Impact of PROTAC-mediated degradation on a signaling pathway.

Conclusion

This compound serves as a versatile and effective linker in the construction of PROTACs for targeted protein degradation. Its chemical structure, particularly the five-unit PEG chain, imparts the necessary flexibility and physicochemical properties to facilitate the formation of a stable and cooperative ternary complex between the target protein and an E3 ubiquitin ligase. A thorough understanding of the mechanism of action of this linker and the ability to quantitatively assess its impact on ternary complex formation are crucial for the rational design and optimization of novel and potent PROTAC-based therapeutics. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting area of medicine.

References

Technical Guide: N-Boc-C1-PEG5-C3-NH2 in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-C1-PEG5-C3-NH2, a heterobifunctional linker crucial in the field of targeted protein degradation. The guide details its chemical properties, its central role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and step-by-step experimental protocols for its application.

Core Compound Data

This compound is a polyethylene glycol (PEG)-based linker molecule. The tert-butoxycarbonyl (Boc) protecting group on one end allows for sequential and controlled conjugation, a critical feature in the multi-step synthesis of complex bioconjugates.[1] The terminal amine group on the other end provides a reactive site for coupling with various molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 956472-77-8
Molecular Weight 408.53 g/mol
Molecular Formula C₁₉H₄₀N₂O₇
Appearance Varies (often a liquid or semi-solid)
Storage 2-8°C, protected from light, dry, sealed.[1]

Role in Targeted Protein Degradation and PROTACs

This compound is primarily utilized as a linker in the construction of PROTACs.[3][4] PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific disease-causing proteins.

A PROTAC molecule is composed of three key parts:

  • A "warhead" that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand.

The linker's role is not merely to connect the two ends. Its length, flexibility, and chemical composition are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. The PEG5 component of this compound imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI Target Protein (POI) POI->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process. The following protocols outline the key steps for creating an amide-linked PROTAC. These are general procedures and may require optimization for specific substrates.

Step 1: Coupling of a Carboxylic Acid-Functionalized Moiety to this compound

This protocol describes the formation of an amide bond between a molecule containing a carboxylic acid (this can be either the warhead or the E3 ligase ligand) and the terminal amine of the Boc-protected linker.

Reagents and Materials:

  • Carboxylic acid-functionalized component (e.g., Warhead-COOH) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.

  • Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the intermediate conjugate (e.g., Warhead-Linker-Boc).

Step 2: Boc Deprotection to Expose the Terminal Amine

This step removes the Boc protecting group to reveal the primary amine, which will be used for the next coupling reaction.

Reagents and Materials:

  • Boc-protected intermediate from Step 1 (1.0 eq)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • At 0°C, add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (e.g., Warhead-Linker-NH2·TFA) is often used directly in the next step without further purification.

Step 3: Coupling of the Second Carboxylic Acid-Functionalized Moiety

This final step forms the complete PROTAC molecule by creating an amide bond between the newly exposed amine on the linker and the second component (e.g., E3 Ligase Ligand-COOH).

Reagents and Materials:

  • Amine-functionalized intermediate from Step 2 (1.0 eq)

  • Carboxylic acid-functionalized component (e.g., E3 Ligase Ligand-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Follow the amide coupling procedure as outlined in Step 1, using the amine-functionalized intermediate and the second carboxylic acid-functionalized component as the coupling partners.

  • After the reaction and work-up, purify the final PROTAC molecule by preparative HPLC to obtain the desired high-purity product.

The following diagram illustrates the general workflow for the synthesis of a PROTAC using a Boc-protected amine-PEG linker.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Starting Materials: - Warhead-COOH - this compound - E3 Ligand-COOH step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) intermediate1 Intermediate 1: Warhead-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 Intermediate 2: Warhead-Linker-NH2 step2->intermediate2 intermediate2->step3 final_product Final PROTAC: Warhead-Linker-E3 Ligand step3->final_product purification Purification (Preparative HPLC) final_product->purification

PROTAC Synthesis Workflow

Conclusion

This compound serves as a fundamental building block in the development of PROTACs, a rapidly advancing therapeutic modality. Its bifunctional nature, combined with the advantageous properties of the PEG spacer, provides a versatile platform for constructing these complex molecules. The synthetic protocols provided in this guide offer a foundational framework for researchers and drug developers to leverage this linker in their pursuit of novel therapies based on targeted protein degradation. Successful PROTAC design and synthesis, however, often require empirical optimization of the linker length and composition to achieve the desired biological activity.

References

The Core Connector: An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a critical component: the linker. This guide provides a deep dive into the function and optimization of Polyethylene Glycol (PEG) linkers, which are instrumental in designing effective protein degraders.[1]

Introduction to Targeted Protein Degradation and PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[2] A typical PROTAC consists of three parts: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.

The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.

The Role and Properties of PEG Linkers

Among the various linker types, those based on polyethylene glycol (PEG) are the most common, utilized in over half of reported PROTACs. PEG linkers are composed of repeating ethylene glycol units and are favored for several key properties:

  • Hydrophilicity: The ethylene glycol units are hydrophilic, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for bioavailability and formulation.

  • Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility. This allows the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex.

  • Tunability: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units. This allows for systematic optimization of the distance between the POI and E3 ligase to maximize degradation efficiency.

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a suitable component for therapeutic agents.

Impact of PEG Linkers on PROTAC Performance: Quantitative Insights

The optimization of the PEG linker is a multi-parameter process. Its length and composition directly impact ternary complex formation, degradation potency (DC50), maximal degradation (Dmax), and physicochemical properties like permeability.

Degradation Efficacy (DC50 and Dmax)

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair. A linker that is too short may cause steric hindrance and prevent ternary complex formation, while an excessively long linker can lead to reduced potency due to a higher entropic penalty upon binding.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) Data synthesized from literature describing PROTACs with varying linker lengths targeting TBK1.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar> 90
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Effect of PEG Linker Length on BRD4 Degradation Representative data for JQ1-based PROTACs recruiting VHL E3 ligase.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG33x PEG units50>95
PROTAC-PEG44x PEG units25>95
PROTAC-PEG55x PEG units15>98
PROTAC-PEG66x PEG units30>95
Permeability and Pharmacokinetics

While PEG linkers improve solubility, the increased molecular weight and polar surface area can pose a challenge for cell permeability. Optimizing the linker length is a balancing act between maintaining sufficient solubility and achieving effective passive diffusion across cell membranes. Some studies have shown that linkers allowing for intramolecular hydrogen bonding can shield polar groups, leading to folded conformations with higher permeability.

Table 3: Physicochemical and Pharmacokinetic Properties of BRD4 PROTACs with Varying PEG Linkers Representative data illustrating the trade-offs in linker design.

PROTAC IDLinker CompositionPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Plasma Half-life (h)
PROTAC-PEG33x PEG units0.8152.5
PROTAC-PEG44x PEG units0.6253.1
PROTAC-PEG55x PEG units0.5223.5
PROTAC-PEG66x PEG units0.3184.2

Visualizing the Process: Pathways and Workflows

Understanding the mechanism of action and the experimental process is crucial for rational PROTAC design. The following diagrams, generated using the DOT language, illustrate these key concepts.

PROTAC Mechanism of Action

The diagram below outlines the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein of interest (POI).

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (POI Binder-Linker-E3 Binder) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Catalytic Cycle Ternary_Complex->E3_Ligase Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation AR_Pathway cluster_pathway AR Signaling cluster_degradation PROTAC Intervention Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Active Active AR Dimer AR->AR_Active Dimerization & Nuclear Translocation Degradation AR Degradation via Proteasome AR->Degradation Leads to ARE Androgen Response Element (DNA) AR_Active->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription AR_PROTAC AR-Targeting PROTAC AR_PROTAC->AR Targets BTK_Pathway cluster_pathway BCR Signaling cluster_degradation PROTAC Intervention BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation BTK BTK Lyn->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Degradation BTK Degradation via Proteasome BTK->Degradation Leads to Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream BTK_PROTAC BTK-Targeting PROTAC BTK_PROTAC->BTK Targets PROTAC_Workflow Design 1. PROTAC Design (Select POI/E3 Ligands, Design Linker Series) Synthesis 2. Chemical Synthesis Design->Synthesis Biochemical 3. Biochemical Assays (Ternary Complex Formation - SPR, ITC) Synthesis->Biochemical Cellular_Deg 4. Cellular Degradation Assays (Western Blot, In-Cell ELISA for DC50/Dmax) Biochemical->Cellular_Deg Iterative Optimization Cellular_Deg->Biochemical Cell_Perm 5. Permeability & Target Engagement (PAMPA, NanoBRET) Cellular_Deg->Cell_Perm Functional 6. Functional Cellular Assays (Viability, Phenotypic Assays) Cell_Perm->Functional PKPD 7. In Vivo Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Functional->PKPD Lead Lead Candidate PKPD->Lead

References

The Role of N-Boc-C1-PEG5-C3-NH2 in the Development of Novel PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, those incorporating polyethylene glycol (PEG) chains have gained prominence. This guide focuses on the application of the N-Boc-C1-PEG5-C3-NH2 linker in the development of novel PROTACs, providing a comprehensive overview of its properties, synthesis, and role in creating potent protein degraders.

The Strategic Importance of PEG Linkers in PROTAC Design

PEG linkers, such as this compound, offer several advantages in PROTAC design. Their inherent hydrophilicity can improve the solubility of often lipophilic PROTAC molecules, a crucial factor for oral bioavailability and formulation. The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation. Furthermore, the length of the PEG linker is a critical parameter that can be fine-tuned to achieve the desired degradation potency and selectivity.

Quantitative Analysis of PROTAC Performance with PEG Linkers

PROTAC TargetE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
BTK Pomalidomide (CRBN)PEG-based0.5>95Ramos[1]
BTK Pomalidomide (CRBN)PEG-based1.7>90JeKo-1[2]
BRD4 Pomalidomide (CRBN)PEG-based18>90Jurkat[3]
BRD4 VHL LigandPEG-based10.84 (µM)98-[4]

Experimental Protocols

Synthesis of a Hypothetical BTK-targeting PROTAC using this compound

This protocol outlines a representative synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) using a generic BTK inhibitor (e.g., a derivative of ibrutinib with a suitable attachment point), the this compound linker, and a pomalidomide-based E3 ligase ligand.

Step 1: Coupling of BTK Inhibitor to the Linker

  • Materials: BTK inhibitor with a carboxylic acid handle, this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve the BTK inhibitor (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.

Step 2: Boc Deprotection

  • Materials: Boc-protected PROTAC intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected PROTAC intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with DCM three times to ensure complete removal of TFA. The resulting amine intermediate is used in the next step without further purification.

Step 3: Coupling of the Linker-BTK Inhibitor Conjugate to the E3 Ligase Ligand

  • Materials: Amine intermediate from Step 2, Pomalidomide with a carboxylic acid handle, HATU, DIPEA, Anhydrous DMF.

  • Procedure:

    • Dissolve pomalidomide (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of the amine intermediate from Step 2 in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Work up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Determination of DC50 and Dmax

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate signaling pathways commonly targeted by PROTACs where flexible, hydrophilic linkers like this compound would be applicable.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->BTK Ubiquitination Ub Ubiquitin

Caption: BTK Signaling Pathway and PROTAC-mediated Degradation.

BRD4_Signaling_Pathway BRD4 BRD4 Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Binds to acetylated histones Proteasome Proteasome BRD4->Proteasome Degradation RNA_Pol_II RNA Polymerase II Super_Enhancer->RNA_Pol_II Recruits cMyc c-Myc Gene RNA_Pol_II->cMyc Transcription cMyc_Protein c-Myc Protein cMyc->cMyc_Protein Translation Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->BRD4 Ubiquitination Ub Ubiquitin

Caption: BRD4's Role in c-Myc Transcription and PROTAC Action.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of a novel PROTAC.

PROTAC_Development_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation POI_Ligand POI Ligand Selection PROTAC_Synthesis PROTAC Synthesis POI_Ligand->PROTAC_Synthesis E3_Ligand E3 Ligand Selection E3_Ligand->PROTAC_Synthesis Linker Linker Selection (this compound) Linker->PROTAC_Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) PROTAC_Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (NanoBRET, SPR) Binding_Assay->Ternary_Complex Degradation_Assay Degradation Assays (Western Blot, DC50/Dmax) Ternary_Complex->Degradation_Assay Selectivity Selectivity Profiling Degradation_Assay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: General Workflow for PROTAC Development and Evaluation.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs. Its physicochemical properties, including hydrophilicity and flexibility, contribute to the development of potent and selective protein degraders with improved drug-like characteristics. The ability to systematically modify the length of the PEG chain allows for the fine-tuning of PROTAC activity to achieve optimal ternary complex formation and subsequent target degradation. As the field of targeted protein degradation continues to evolve, the rational design of linkers, exemplified by the strategic use of molecules like this compound, will remain a cornerstone of developing the next generation of PROTAC-based therapeutics.

References

The Advent of Targeted Protein Degradation: A Technical Guide to Bifunctional Degraders Employing PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of therapeutic intervention is undergoing a significant shift, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. At the forefront of this revolution are bifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own protein disposal machinery to eliminate specific proteins of interest. This in-depth technical guide explores the core principles of bifunctional degraders, with a particular focus on the critical role of Polyethylene Glycol (PEG) linkers in their design and function. We will delve into their mechanism of action, provide detailed experimental protocols for their evaluation, and present quantitative data to illustrate the structure-activity relationships that govern their efficacy.

The Mechanism of Action: A Tripartite Alliance for Degradation

Bifunctional degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Their mechanism of action is a catalytic process that co-opts the cell's ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[2]

The process can be summarized in the following key steps:

  • Ternary Complex Formation: The bifunctional degrader simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[3] The stability and conformation of this complex are critical for the subsequent steps.

  • Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[4] This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins.[5] The proteasome unfolds and degrades the POI into small peptides.

  • Recycling: The bifunctional degrader is then released and can engage another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for the degradation of multiple protein molecules by a single degrader molecule.

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC Bifunctional Degrader (PROTAC) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Releases

A diagram illustrating the catalytic cycle of a bifunctional degrader. (Max-Width: 760px)

The Pivotal Role of PEG Linkers

The linker is not merely a passive tether but a critical determinant of a bifunctional degrader's efficacy. Among the various linker chemistries, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties.

Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol units in PEG linkers can significantly improve the aqueous solubility of the often-hydrophobic degrader molecules, which is crucial for their bioavailability and cell permeability.

  • Increased Flexibility: The conformational flexibility of PEG chains allows the degrader to adopt multiple orientations, increasing the probability of forming a productive ternary complex.

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for precise control over the distance and orientation between the POI and E3 ligase. This optimization is critical for achieving potent degradation.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for therapeutic applications.

The length of the PEG linker is a particularly critical parameter that requires careful optimization for each specific POI and E3 ligase pair. A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to a non-productive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase.

Quantitative Analysis of PEG Linker Impact

The following tables summarize quantitative data from studies investigating the effect of PEG linker length on the degradation efficiency of bifunctional degraders, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
PEG-based12ERαVHLLess Potent-
PEG-based16ERαVHLMore Potent-

Source:. Note: Specific DC50 and Dmax values were not provided in the source, but the relative potency was highlighted.

Table 2: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation

Linker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
Alkyl/Ether< 12TBK1VHLNo Degradation-
Alkyl/Ether21TBK1VHL396
Alkyl/Ether29TBK1VHL29276

Source:.

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTACLinker CompositionTarget ProteinE3 LigaseDC50 (nM) in Ramos cells
BTK Degrader 1Short LinkerBTKCRBN40
BTK Degrader 2Long LinkerBTKCRBN1

Source:. Note: This data illustrates the significant impact of linker length on potency.

Experimental Protocols for Evaluation

The development and characterization of bifunctional degraders involve a series of key experiments to assess their synthesis, ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein.

Synthesis of Bifunctional Degraders with PEG Linkers

The synthesis of PROTACs with PEG linkers is typically a modular process involving the synthesis or acquisition of the warhead (POI ligand), the E3 ligase ligand, and a bifunctional PEG linker, followed by their sequential coupling.

Protocol: Amide Bond Formation

This protocol describes a common method for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker.

Materials:

  • Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid)

  • Amine-PEGn-Boc (Boc-protected amine-PEG linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Component B-COOH (the other functional component with a carboxylic acid)

Procedure:

  • Step 1: Amide Coupling.

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (Component A-PEGn-Boc) by flash column chromatography.

  • Step 2: Boc Deprotection.

    • Dissolve the purified Component A-PEGn-Boc in DCM.

    • Add TFA to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

  • Step 3: Final Amide Coupling.

    • Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and Component B-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC.

Ternary Complex Formation Assay

Demonstrating the formation of a stable ternary complex is a crucial step in validating the mechanism of action of a bifunctional degrader. Several biophysical techniques can be employed for this purpose, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and AlphaLISA.

Protocol: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol provides a general outline for an AlphaLISA-based ternary complex formation assay.

Materials:

  • Tagged E3 Ligase (e.g., GST-tagged)

  • Tagged Protein of Interest (POI) (e.g., FLAG-tagged)

  • Bifunctional Degrader

  • AlphaLISA Anti-GST Acceptor beads

  • AlphaLISA Anti-FLAG Donor beads

  • Assay Buffer

  • 384-well AlphaPlate

Procedure:

  • Prepare serial dilutions of the bifunctional degrader in the assay buffer.

  • In a 384-well AlphaPlate, add the tagged E3 ligase, tagged POI, and the bifunctional degrader dilutions.

  • Incubate the plate at room temperature for 60-90 minutes to allow for ternary complex formation.

  • Add a mixture of AlphaLISA Anti-GST Acceptor beads and Anti-FLAG Donor beads to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an Alpha-enabled plate reader. A bell-shaped curve is typically observed, with the signal increasing as the ternary complex forms and then decreasing at high degrader concentrations due to the "hook effect" (formation of binary complexes).

In Vitro Ubiquitination Assay

This assay directly measures the ability of the bifunctional degrader to induce the ubiquitination of the target protein.

Protocol: In Vitro Ubiquitination

Materials:

  • E1 Activating Enzyme

  • E2 Conjugating Enzyme

  • E3 Ligase

  • Protein of Interest (POI)

  • Bifunctional Degrader

  • Ubiquitin

  • ATP

  • Ubiquitylation Buffer

  • SDS-PAGE gels

  • Anti-POI antibody

  • Anti-ubiquitin antibody

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitylation buffer.

  • Add the bifunctional degrader at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform a Western blot using an anti-POI antibody to detect the unmodified and ubiquitinated forms of the POI (which will appear as a higher molecular weight smear or ladder). An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Cellular Degradation Assay (Western Blot)

The definitive measure of a bifunctional degrader's efficacy is its ability to reduce the levels of the target protein in a cellular context.

Protocol: Western Blot for Protein Degradation

Materials:

  • Cell line expressing the POI

  • Bifunctional Degrader

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the bifunctional degrader for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the POI.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Experimental Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis 1. PROTAC Synthesis (with PEG Linker) Ternary_Complex_Assay 2. Ternary Complex Formation Assay (e.g., AlphaLISA) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay 3. In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay 4. Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Data_Analysis 5. Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

A typical experimental workflow for the evaluation of bifunctional degraders. (Max-Width: 760px)

Targeting Signaling Pathways: The Case of KRAS and BTK

Bifunctional degraders are being developed to target a wide range of disease-relevant proteins, including those involved in critical signaling pathways that are often dysregulated in cancer and other diseases.

Targeting the KRAS Signaling Pathway

Mutations in the KRAS gene are common in many cancers, and the KRAS protein has been a notoriously difficult target for small molecule inhibitors. Bifunctional degraders offer a promising new strategy to target oncogenic KRAS mutants. For example, degraders have been developed that specifically target the KRAS G12C mutant, leading to its degradation and the suppression of downstream MAPK signaling.

KRAS Signaling Pathway cluster_kras KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF Degradation Degradation KRAS->Degradation Leads to MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC KRAS Degrader PROTAC->KRAS Targets

Targeting the KRAS signaling pathway with a bifunctional degrader. (Max-Width: 760px)
Targeting the BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies. Bifunctional degraders targeting BTK have been shown to induce its rapid and sustained degradation, offering a potential advantage over traditional BTK inhibitors.

Conclusion and Future Perspectives

Bifunctional degraders represent a transformative approach in drug discovery, with the potential to target previously "undruggable" proteins and overcome mechanisms of resistance to traditional inhibitors. The use of PEG linkers has been instrumental in optimizing the physicochemical and pharmacological properties of these molecules. As our understanding of the complex interplay between the degrader, the target protein, and the E3 ligase continues to grow, we can expect the rational design of even more potent and selective bifunctional degraders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance their own discovery and development efforts in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Boc-C1-PEG5-C3-NH2: A Heterobifunctional Linker for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects these two elements.[1][3][4] The linker is not merely a spacer but plays a critical role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as modulating physicochemical properties such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the resulting PROTAC molecule. The length and composition of the PEG chain are key parameters that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation. This document provides a detailed protocol for the synthesis of N-Boc-C1-PEG5-C3-NH2, a versatile PEG-based linker for the construction of PROTACs.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Polyubiquitination of the target protein marks it for recognition and subsequent degradation by the 26S proteasome.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds to Proteasome 26S Proteasome POI->Proteasome targeted for degradation E3 E3 Ubiquitin Ligase E3->PROTAC binds to Ub Ubiquitin E3->Ub recruits Ub->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI results in

Caption: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Synthesis of this compound

The synthesis of this compound involves a two-step process: 1) Boc protection of a diamine-PEG linker, and 2) subsequent purification. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.

Experimental Workflow

Synthesis_Workflow start Start: Diamino-PEG5 Linker boc_protection Step 1: N-Boc Protection (Boc)2O, Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) start->boc_protection reaction_monitoring Reaction Monitoring (TLC, LC-MS) boc_protection->reaction_monitoring workup Work-up Aqueous wash, Extraction reaction_monitoring->workup purification Step 2: Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: A schematic overview of the synthesis workflow for this compound.

Materials and Reagents
ReagentSupplierPurity
1-Amino-3-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)propaneCommercially Available≥95%
Di-tert-butyl dicarbonate ((Boc)₂O)Standard Supplier≥98%
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Standard Supplier≥99%
Dichloromethane (DCM), anhydrousStandard Supplier≥99.8%
Tetrahydrofuran (THF), anhydrousStandard Supplier≥99.9%
Saturated Sodium Bicarbonate (NaHCO₃) SolutionIn-house preparation-
BrineIn-house preparation-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Standard Supplier-
Silica Gel for Column ChromatographyStandard Supplier-
Experimental Protocol: N-Boc Protection

This protocol outlines the procedure for the mono-N-Boc protection of a diamine-PEG linker.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine-PEG5 starting material (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of (Boc)₂O: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 to 1.2 equivalents) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the N-Boc protection of amines. Optimal conditions for the synthesis of this compound may require some optimization.

ParameterTypical Value/RangeReference(s)
Reaction Time2 - 12 hours
TemperatureRoom Temperature (20-25 °C)
(Boc)₂O Equivalents1.0 - 1.2
Base Equivalents1.1 - 1.5
Typical Yield80 - 95%

Application in PROTAC Synthesis

The synthesized this compound is a ready-to-use linker for PROTAC assembly. The terminal primary amine can be coupled to a carboxylic acid-functionalized ligand for either the POI or the E3 ligase via standard amide bond formation protocols (e.g., using coupling reagents like HATU, HOBt, or EDC). Following this, the Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM) to reveal the other primary amine, which can then be coupled to the second ligand.

Boc Deprotection Protocol
  • Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be used directly in the next step or purified further if necessary.

Conclusion

The synthesis of this compound provides a key building block for the modular construction of PROTACs. The use of a PEG-based linker can confer favorable physicochemical properties to the final PROTAC molecule, potentially enhancing its therapeutic efficacy. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of targeted protein degradation.

References

Application Notes and Protocols: Conjugation of N-Boc-C1-PEG5-C3-NH2 to an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]

The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex. PEGylated linkers, such as N-Boc-C1-PEG5-C3-NH2, are commonly employed to improve the physicochemical properties of PROTACs. This document provides detailed protocols for the conjugation of the amine-functionalized PEG linker, this compound, to an E3 ligase ligand.

Two primary chemical strategies for this conjugation will be detailed:

  • Amide bond formation with a carboxylic acid-functionalized E3 ligase ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Direct reaction with an NHS ester-functionalized E3 ligase ligand.

This guide will use commercially available derivatives of Pomalidomide, a well-established Cereblon (CRBN) E3 ligase ligand, as illustrative examples.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
This compoundBiorbytorb1415939
Pomalidomide-C4-COOHMedChemExpressHY-130456
Pomalidomide-C4-NHS esterBroadPharmBP-24587
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher22980
N-hydroxysuccinimide (NHS)Thermo Fisher24500
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Anhydrous Dichloromethane (DCM)Sigma-Aldrich270997
Triethylamine (TEA)Sigma-Aldrich471283
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Trifluoroacetic acid (TFA)Sigma-Aldrich302031
Acetonitrile (ACN), HPLC gradeFisher ScientificA998-4
Water, HPLC gradeFisher ScientificW6-4
Formic acidSigma-AldrichF0507
Reverse-phase C18 column for HPLCWatersMultiple options

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Carboxylic Acid-Functionalized E3 Ligase Ligand

This protocol describes the conjugation of this compound to Pomalidomide-C4-COOH.

Workflow Diagram:

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Coupling cluster_purification Purification and Characterization pomalidomide_cooh Pomalidomide-C4-COOH edc_nhs EDC, NHS in Anhydrous DMF pomalidomide_cooh->edc_nhs activated_pomalidomide Activated Pomalidomide-NHS Ester edc_nhs->activated_pomalidomide linker This compound activated_pomalidomide->linker dipeda DIPEA in Anhydrous DMF linker->dipeda boc_protac Boc-Protected PROTAC dipeda->boc_protac purification Reverse-Phase HPLC boc_protac->purification characterization LC-MS and NMR purification->characterization G cluster_coupling Direct Amide Coupling cluster_purification Purification and Characterization pomalidomide_nhs Pomalidomide-C4-NHS Ester linker This compound pomalidomide_nhs->linker dipeda DIPEA in Anhydrous DMF linker->dipeda boc_protac Boc-Protected PROTAC dipeda->boc_protac purification Reverse-Phase HPLC boc_protac->purification characterization LC-MS and NMR purification->characterization G cluster_protac PROTAC-Mediated Degradation PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex Ternary Complex (E3-PROTAC-POI) E3_Ligase->Ternary_Complex POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation

References

Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2] They function by coopting the cell's natural ubiquitin-proteasome system.[2][3] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

Western blotting is a fundamental and widely utilized technique to quantify the degradation of a target protein induced by PROTACs, allowing for the determination of key efficacy parameters such as DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

Signaling Pathway of PROTAC Action

PROTACs mediate protein degradation by hijacking the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

A typical workflow for assessing PROTAC efficacy involves treating cells with the PROTAC, preparing cell lysates, and then analyzing protein levels by Western blot.

Experimental_Workflow arrow arrow start Start cell_culture Cell Seeding and Culture start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis and Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Data Analysis (Densitometry, DC50/Dmax) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for DC50/Dmax determination.

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials
  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology

1. Cell Seeding and Treatment

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysis and Protein Quantification

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

3. Sample Preparation for SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blotting

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Repeat the antibody incubation steps for the loading control antibody (e.g., GAPDH or β-actin).

5. Detection and Analysis

  • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the intensity of the bands for the target protein and the loading control using densitometry software.

Data Presentation and Analysis

The intensity of the bands on the Western blot is quantified to determine the extent of protein degradation. The level of the target protein is normalized to the corresponding loading control to account for any variations in protein loading. The percentage of protein degradation is then calculated relative to the vehicle-treated control.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the Western blot analysis.

Table 1: Dose-Response of PROTAC-X on Target Protein Degradation

PROTAC-X Concentration (nM)Target Protein Level (Normalized to Loading Control)% Degradation
0 (Vehicle)1.000
10.8515
100.5248
1000.1585
10000.0892

Table 2: Time-Course of PROTAC-X Mediated Target Protein Degradation

Time (hours)Target Protein Level (at 100 nM PROTAC-X, Normalized)% Degradation
01.000
20.7525
40.4555
80.2080
160.1288
240.1090

From the dose-response data, a curve can be generated to determine the DC50 and Dmax values.

Important Experimental Controls

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC. This serves as the baseline for 0% degradation.

  • Loading Control: Probing for a stably expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.

  • Positive Control: A cell line or tissue known to express the protein of interest to validate the antibody and protocol.

  • Negative Control: A cell line known not to express the target protein to check for antibody specificity.

  • Proteasome Inhibitor Control: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein level confirms that degradation is mediated by the proteasome.

Troubleshooting and Optimization

  • Linear Range: Ensure that the signal intensity for both the target protein and the loading control falls within the linear range of detection. This may require optimizing protein loading amounts and antibody concentrations.

  • Hook Effect: At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. A detailed dose-response curve with a wide range of concentrations is necessary to identify a potential hook effect.

  • Incubation Time: The optimal incubation time for a PROTAC can vary and should be determined empirically through a time-course experiment.

References

Application Notes and Protocols for N-Boc-C1-PEG5-C3-NH2 in Cellular Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Boc-C1-PEG5-C3-NH2 in Targeted Protein Degradation

This compound is a high-purity, heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are revolutionary molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2] These molecules consist of two active domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker itself is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency and selectivity of protein degradation.[2][3] The this compound linker features a polyethylene glycol (PEG) chain, which is known to enhance the solubility and cell permeability of the resulting PROTAC molecule.[4] The Boc-protected amine and the terminal primary amine provide versatile handles for conjugation to the POI ligand and the E3 ligase ligand, respectively.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The action of a PROTAC synthesized with the this compound linker follows a catalytic mechanism:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The close proximity of the POI and the E3 ligase, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting as a catalyst.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC (with PEG5 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTAC Performance with PEG Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data from studies on PROTACs utilizing PEG linkers of varying lengths to illustrate the impact on degradation of different target proteins. While specific data for PROTACs using the this compound linker is not publicly available, the data for PROTACs with linkers of similar length (a PEG5 linker contributes to a chain of approximately 17-18 atoms) provides a strong indication of expected performance.

Table 1: Degradation of Bromodomain-containing protein 4 (BRD4) by PROTACs with varying PEG linker lengths.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
PROTAC A PEG1~9>5000<20H661
PROTAC B PEG2~12>5000~40H661
PROTAC C PEG4~18<500>80H661
PROTAC D PEG5~21<500>80H661

This data illustrates that for BRD4 degradation, a certain minimum linker length is required to achieve high potency, with PEG4 and PEG5 linkers showing significantly better performance than shorter linkers.

Table 2: Degradation of BCR-ABL by PROTACs with varying PEG linker lengths.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Arg-PEG1-Dasa PEG1~1>90K562
Arg-PEG2-Dasa PEG2~10>90K562
Arg-PEG3-Dasa PEG3~10>90K562
Arg-PEG4-Dasa PEG4~10>90K562
SNIPER(ABL)-39 PEG3~10>90K562

In the case of BCR-ABL degradation, even a short PEG1 linker can be highly effective, highlighting that the optimal linker length is target-dependent.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized using the this compound linker.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_cell_culture Cellular Assays cluster_analysis Data Analysis synthesis Synthesize PROTAC using This compound cell_culture Cell Culture and Plating synthesis->cell_culture protac_treatment PROTAC Treatment (Varying Concentrations and Times) cell_culture->protac_treatment cell_lysis Cell Lysis and Protein Quantification protac_treatment->cell_lysis western_blot Western Blotting for Target Protein Degradation cell_lysis->western_blot ubiquitination_assay Ubiquitination Assay (e.g., Immunoprecipitation) cell_lysis->ubiquitination_assay data_quantification Densitometry and Data Analysis western_blot->data_quantification ubiquitination_assay->data_quantification dc50_dmax Determine DC50 and Dmax data_quantification->dc50_dmax

A typical experimental workflow for PROTAC evaluation.
Protocol 1: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cells expressing the target protein of interest

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Target Protein Ubiquitination Assay (Immunoprecipitation-Western Blot)

This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell lysates from PROTAC-treated and control cells (prepared as in Protocol 1)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., RIPA buffer)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Immunoprecipitation of Target Protein:

    • Incubate cell lysates with the primary antibody against the target protein for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody against ubiquitin to detect the ubiquitinated forms of the target protein.

    • Proceed with secondary antibody incubation, detection, and analysis as described in Protocol 1. An increase in the ubiquitinated protein smear in PROTAC-treated samples compared to the control indicates successful PROTAC-mediated ubiquitination.

Logical_Relationship Logical Relationship of PROTAC Components PROTAC PROTAC Molecule POI Ligand This compound Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC:f1->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC:f3->E3_Ligase Binds to Ternary_Complex Productive Ternary Complex PROTAC:f2->Ternary_Complex Facilitates Formation POI->Ternary_Complex E3_Ligase->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation Leads to

Logical relationship of PROTAC components.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs for targeted protein degradation. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this linker in their drug discovery efforts. The systematic evaluation of PROTACs using the described cellular degradation assays is crucial for determining their efficacy and advancing the development of novel therapeutics.

References

Application Notes and Protocols: N-Boc-C1-PEG5-C3-NH2 Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-BCPEG-251127 Revision: 1.0 For Research Use Only.

Introduction

N-Boc-C1-PEG5-C3-NH2 is a versatile, heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals in bioconjugation, diagnostics, and therapeutics.[1][2] Its structure comprises a terminal primary amine (-NH2) for immediate conjugation, a hydrophilic 5-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent, orthogonal functionalization.[3][4][]

This molecule is particularly valuable in the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise, stepwise assembly is critical. The primary amine allows for covalent attachment to a variety of functional groups on proteins, peptides, surfaces, or small molecules, while the Boc group remains stable until its selective removal under acidic conditions.

This document provides detailed protocols and quantitative data for the conjugation of the primary amine of this compound with key functional groups.

Chemical Structure:

cluster_mol This compound Boc Boc-HN Boc->n1 C1 ─CH₂─ C1->n2 PEG_start ( PEG_start->n3 PEG_unit O─CH₂─CH₂ PEG_unit->n4 PEG_end )₅─ PEG_end->n5 C3 (CH₂)₃─ C3->n6 NH2 NH₂ n1->C1 n2->PEG_start n3->PEG_unit n4->PEG_end n5->C3 n6->NH2

Caption: Structure of this compound Linker.

Conjugation to Carboxylic Acids via Activated Esters

One of the most common and efficient methods for conjugating amines is through reaction with an activated ester, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine of the PEG linker to form a stable and irreversible amide bond. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins and antibodies.

Molecule_NHS Molecule─COOH (Carboxylic Acid) Activated_Ester Molecule─CO─NHS (Activated NHS Ester) Molecule_NHS->Activated_Ester Activation (Anhydrous Solvent) EDC_NHS + EDC / NHS Conjugate Molecule─CO─NH─PEG─NH-Boc (Stable Amide Bond) Activated_Ester->Conjugate Linker H₂N─PEG─NH-Boc (this compound) Linker->Conjugate Conjugation (pH 7.2-8.5)

Caption: Amide bond formation via an activated NHS ester.

Quantitative Data for NHS Ester Conjugation
ParameterRecommended ConditionNotes
pH Range 7.2 - 8.5The amino group must be deprotonated to be nucleophilic. Avoid pH > 9.0 to minimize hydrolysis of the NHS ester.
Molar Ratio 5- to 20-fold molar excess of NHS-activated molecule to PEG linkerThe optimal ratio depends on the concentration of reactants and should be empirically determined.
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines like Tris or glycine will compete for reaction with the NHS ester and must be avoided.
Solvent Aqueous buffer, can contain up to 10% DMF or DMSOIf the NHS-activated molecule is not water-soluble, it should be dissolved in an anhydrous organic solvent first.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures (4°C or on ice) can reduce hydrolysis and are often used for longer incubation times.
Reaction Time 30 - 60 minutes at RT, or 2 - 4 hours at 4°CReaction progress can be monitored by chromatography (e.g., LC-MS or TLC).
Protocol: Conjugation to an NHS-Activated Protein

This protocol describes the conjugation of this compound to a protein that has been pre-activated with an NHS ester.

Materials:

  • Protein-NHS Ester conjugate.

  • This compound.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the NHS-activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.

  • Initiate Conjugation: Add a 10-fold molar excess of the linker solution to the protein solution with gentle stirring. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against PBS.

  • Analysis & Storage: Characterize the conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry). Store the purified conjugate under conditions optimal for the protein.

Conjugation to Carboxylic Acids via Carbodiimide Chemistry

For molecules containing a carboxylic acid (-COOH) group, a stable amide bond can be formed with the linker's primary amine using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester intermediate. This intermediate subsequently reacts with the amine.

start Molecule─COOH + H₂N─PEG─NH-Boc activation Add EDC + (Sulfo)-NHS in MES Buffer (pH 4.7-6.0) start->activation intermediate Formation of reactive O-acylisourea intermediate and NHS-ester activation->intermediate conjugation Increase pH to 7.2-7.5 Addition of Amine intermediate->conjugation product Molecule─CO─NH─PEG─NH-Boc (Stable Amide Bond) conjugation->product

Caption: General workflow for EDC/NHS coupling chemistry.

Quantitative Data for EDC/NHS Coupling
ParameterRecommended ConditionNotes
Activation pH 4.7 - 6.0EDC crosslinking is most efficient in acidic conditions. A non-amine, non-carboxylate buffer like MES is recommended.
Conjugation pH 7.2 - 7.5The reaction with the primary amine is most efficient at a slightly basic pH.
Molar Ratio 1.1 - 1.5 equivalents of EDC and NHS relative to the carboxylic acidA slight excess ensures efficient activation. The linker is typically added in slight excess to the activated molecule.
Buffer System Two-buffer system is ideal: MES for activation, then PBS or similar for conjugation.This optimizes the efficiency of both the activation and coupling steps.
Temperature Room Temperature (20-25°C)The reaction is typically rapid at room temperature.
Reaction Time Activation: 15-60 minutes. Conjugation: 2 hours to overnight.Monitor reaction progress to determine optimal time.
Protocol: Conjugation to a Carboxylated Small Molecule

Materials:

  • Carboxylic acid-containing molecule.

  • This compound.

  • EDC and Sulfo-NHS.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: PBS, pH 7.2.

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., HPLC).

Procedure:

  • Dissolve Reactants: Dissolve the carboxylic acid-containing molecule in Activation Buffer. Dissolve the this compound linker in a minimal amount of DMSO and then dilute in Conjugation Buffer.

  • Activate Carboxyl Groups: Add 1.5 molar equivalents of both EDC and Sulfo-NHS to the carboxylic acid solution.

  • Incubate for Activation: Stir the mixture for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

  • Conjugate: Immediately add the activated carboxyl solution to the linker solution. The pH of the final mixture should be between 7.2 and 7.5.

  • Incubate for Conjugation: Allow the reaction to proceed for 2 hours at room temperature.

  • Purification: Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC to remove unreacted starting materials and coupling reagents.

  • Analysis: Confirm the identity and purity of the product by LC-MS and NMR.

Conjugation to Aldehydes and Ketones via Reductive Amination

The primary amine of the linker can react with an aldehyde or ketone to form a Schiff base. This intermediate is unstable and is subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is highly specific and efficient for modifying molecules containing carbonyl groups, such as oxidized glycoproteins.

Aldehyde Molecule─CHO (Aldehyde) Schiff_Base Molecule─CH=N─PEG─NH-Boc (Unstable Schiff Base) Aldehyde->Schiff_Base Linker H₂N─PEG─NH-Boc Linker->Schiff_Base Formation (pH 6-8) Final_Product Molecule─CH₂─NH─PEG─NH-Boc (Stable Secondary Amine) Schiff_Base->Final_Product Reduction Reducing_Agent + NaBH₃CN

References

Application Notes and Protocols for N-Boc-C1-PEG5-C3-NH2 PROTAC Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] Upon forming a ternary complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome.[3][4]

The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[5] PEG linkers, in particular, are widely used to enhance hydrophilicity and improve cell permeability.

This document provides a detailed step-by-step guide for the assembly of a PROTAC using the bifunctional linker N-Boc-C1-PEG5-C3-NH2 . This linker features a free primary amine (-NH2) for immediate conjugation and a Boc-protected amine, which allows for a sequential and controlled two-step amide coupling strategy. This modular approach is fundamental for efficiently exploring the "linkerology" of PROTACs.

PROTAC Assembly Strategy

The synthesis strategy involves a three-stage process:

  • First Amide Coupling: The free primary amine of the this compound linker is coupled with the carboxylic acid moiety of the first ligand (either the POI ligand or the E3 ligase ligand).

  • Boc Deprotection: The Boc protecting group is removed from the other end of the linker under acidic conditions to expose a new primary amine.

  • Second Amide Coupling: This newly revealed amine is coupled with the carboxylic acid of the second ligand to complete the PROTAC assembly.

This sequential process ensures the specific and directional assembly of the final PROTAC molecule.

Experimental Protocols

The following protocols outline the general procedures for PROTAC synthesis. Note: Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary depending on the specific properties of the POI and E3 ligase ligands.

Protocol 1: First Amide Coupling

This procedure details the coupling of the linker's free amine to a carboxylic acid-functionalized ligand (Ligand-A-COOH).

Reagents and Materials:

  • This compound

  • Ligand-A-COOH (POI or E3 Ligase Ligand)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve Ligand-A-COOH (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the linker solution to the activated Ligand-A-COOH mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with a 5% LiCl solution, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product, Ligand-A-Linker-Boc , by flash column chromatography to obtain the desired intermediate.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for the second coupling reaction.

Reagents and Materials:

  • Ligand-A-Linker-Boc (from Protocol 1)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the purified Ligand-A-Linker-Boc (1.0 eq) in DCM (0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution, typically at a concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the deprotection by LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt, Ligand-A-Linker-NH2·TFA , is often sufficiently pure to be used directly in the next step without further purification.

Protocol 3: Second Amide Coupling and Final Purification

This procedure completes the PROTAC synthesis by coupling the deprotected intermediate with the second ligand (Ligand-B-COOH).

Reagents and Materials:

  • Ligand-A-Linker-NH2·TFA (from Protocol 2)

  • Ligand-B-COOH (the remaining ligand with a carboxylic acid)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1 , using Ligand-A-Linker-NH2·TFA (1.0 eq) as the amine component and Ligand-B-COOH (1.1 eq) as the carboxylic acid component. Note: An extra equivalent of DIPEA may be needed to neutralize the TFA salt.

  • After pre-activating Ligand-B-COOH with HATU and DIPEA, add the Ligand-A-Linker-NH2·TFA dissolved in DMF.

  • Stir the reaction at room temperature for 12-24 hours and monitor by LC-MS.

  • Perform an aqueous workup as described in Protocol 1, Step 7.

  • Dry the organic layer, filter, and concentrate the crude product.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity. Characterize the final product by LC-MS and NMR.

Data Presentation

The following table summarizes the typical reaction parameters for the described PROTAC assembly.

Step Reaction Key Reagents (Equivalents) Solvent Typical Time Purification Method
1First Amide Coupling Ligand-A-COOH (1.0), Linker (1.1), HATU (1.2), DIPEA (3.0)Anhydrous DMF12-24 hFlash Chromatography
2Boc Deprotection Ligand-A-Linker-Boc (1.0), TFA (20-50% v/v)DCM1-3 hUse crude in next step
3Second Amide Coupling Ligand-A-Linker-NH2 (1.0), Ligand-B-COOH (1.1), HATU (1.2), DIPEA (4.0)Anhydrous DMF12-24 hPreparative HPLC

Visualizations

PROTAC Assembly Workflow

PROTAC_Assembly_Workflow cluster_start Starting Materials cluster_end Final Assembly Ligand_A Ligand-A-COOH Intermediate Intermediate: Ligand-A-Linker-Boc Ligand_A->Intermediate Protocol 1: Amide Coupling Linker This compound Linker->Intermediate Protocol 1: Amide Coupling Deprotected Deprotected Intermediate: Ligand-A-Linker-NH2 Intermediate->Deprotected Protocol 2: Boc Deprotection (TFA/DCM) Final_PROTAC Final PROTAC Deprotected->Final_PROTAC Protocol 3: Amide Coupling Ligand_B Ligand-B-COOH Ligand_B->Final_PROTAC Protocol 3: Amide Coupling

Caption: Workflow for the sequential assembly of a PROTAC molecule.

PROTAC Mechanism of Action Signaling Pathway

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for Cell Permeability Assays of N-Boc-C1-PEG5-C3-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, such as the polyethylene glycol (PEG)-based N-Boc-C1-PEG5-C3-NH2, plays a crucial role in the PROTAC's efficacy, influencing its solubility, stability, and, critically, its ability to permeate the cell membrane to reach its intracellular target.[1][4]

Due to their large molecular weight and high polar surface area, assessing the cell permeability of PROTACs is a significant challenge in their development. This document provides detailed application notes and protocols for two standard in vitro assays used to evaluate the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

General Considerations for PROTAC Permeability

The unique physicochemical properties of PROTACs, often falling outside the typical "rule-of-five" space for oral bioavailability, necessitate careful consideration during permeability assessment. Factors such as linker composition and length can significantly impact a PROTAC's conformational flexibility and ability to shield polar functionalities, thereby affecting its passive diffusion across the cell membrane. While the this compound linker provides flexibility and hydrophilicity, its impact on the overall permeability of the final PROTAC molecule must be empirically determined.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. This assay is a cost-effective tool for early-stage screening of compounds based on their ability to passively diffuse across a lipid barrier.

Experimental Protocol: PAMPA

Materials:

  • 96-well donor and acceptor plates (e.g., Millipore MultiScreen-IP, 0.45 µm, clear)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Plate:

    • Prepare the test PROTAC solution by diluting the stock solution to a final concentration of 10 µM in PBS (final DMSO concentration should be ≤1%).

    • Carefully coat the membrane of the donor plate wells with 5 µL of the artificial membrane solution.

    • Add 150 µL of the diluted test PROTAC solution to each well of the coated donor plate.

  • Assemble and Incubate:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature for 10-20 hours on a plate shaker with gentle agitation.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or LC-MS/MS for higher sensitivity and specificity).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time]

Where:

  • CA is the concentration of the compound in the acceptor well.

  • Cequilibrium is the concentration at equilibrium, calculated as [(CD * VD) + (CA * VA)] / (VD + VA), where CD is the concentration in the donor well.

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

Data Presentation: Representative PAMPA Data for PROTACs
PROTAC IDLinker TypePapp (x 10⁻⁶ cm/s)Permeability ClassificationReference
PROTAC AAlkyl Chain0.5Low
PROTAC BPEG4<0.1Very Low
PROTAC CPEG-Phenyl1.2Moderate
PROTAC DAdamantyl-PEG2.3Moderate

Note: Data presented are for illustrative purposes and do not represent actual values for a PROTAC with the this compound linker.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_acceptor Prepare Acceptor Plate (300 µL PBS) assemble Assemble Plates prep_acceptor->assemble prep_donor Prepare Donor Plate (150 µL PROTAC solution) prep_donor->assemble coat_membrane Coat Donor Membrane (5 µL Artificial Lipid) coat_membrane->prep_donor incubate Incubate (10-20h, RT) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Concentration (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms. It is considered more representative of in vivo human absorption than PAMPA.

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • 24- or 96-well Transwell™ plates with permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity testing)

  • Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed Caco-2 cells onto the permeable supports of the Transwell™ plates at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay. Only use monolayers with acceptable integrity.

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Permeability:

      • Add the test PROTAC solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (acceptor) compartment.

    • Basolateral to Apical (B-A) Permeability:

      • Add the test PROTAC solution to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (acceptor) compartment.

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and acceptor compartments.

    • Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the compound across the monolayer.

  • A is the surface area of the permeable support.

  • C0 is the initial concentration of the compound in the donor compartment.

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Data Presentation: Representative Caco-2 Permeability Data for PROTACs
PROTAC IDLinker TypePapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassificationReference
PROTAC EPEG31.714.18.3Low (High Efflux)
PROTAC FAlkyl0.350.240.7Low
PROTAC GPEG<0.1Not Determined-Very Low
PROTAC HPEG0.868.610.0Low (High Efflux)

Note: Data presented are for illustrative purposes and do not represent actual values for a PROTAC with the this compound linker.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell™ Supports differentiate Culture for 18-22 Days to Form Monolayer seed_cells->differentiate check_integrity TEER Measurement or Lucifer Yellow Assay differentiate->check_integrity add_protac_ab A-B: Add PROTAC to Apical check_integrity->add_protac_ab add_protac_ba B-A: Add PROTAC to Basolateral check_integrity->add_protac_ba incubate Incubate (37°C, 90-120 min) add_protac_ab->incubate add_protac_ba->incubate collect_samples Collect Samples from Donor & Acceptor incubate->collect_samples quantify Quantify Concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp (A-B, B-A) and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Cellular Uptake Assays

Directly measuring the intracellular concentration of a PROTAC provides valuable information on its ability to accumulate within cells. This can be achieved through various methods, often involving treating cells with the PROTAC, followed by cell lysis and quantification of the compound in the lysate by LC-MS/MS.

Experimental Protocol: Cellular Uptake Assay

Materials:

  • Target cell line

  • Cell culture medium

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate and culture until they reach the desired confluency.

  • PROTAC Treatment: Treat the cells with the test PROTAC at various concentrations and for different time points.

  • Cell Harvesting and Lysis:

    • At the end of the treatment, remove the medium and wash the cells with ice-cold PBS to remove any extracellular PROTAC.

    • Add lysis buffer to the cells and incubate on ice.

    • Scrape the cells and collect the lysate.

  • Sample Preparation and Analysis:

    • Clarify the lysate by centrifugation.

    • Prepare the supernatant for LC-MS/MS analysis, which may involve protein precipitation or other extraction methods.

    • Quantify the intracellular concentration of the PROTAC using a standard curve.

Data Analysis: The intracellular concentration is typically reported in units of amount per cell number (e.g., fmol/10⁶ cells) or as a ratio of the intracellular to the extracellular concentration.

Experimental Workflow: Cellular Uptake Assaydot

Cellular_Uptake_Workflow cluster_prep Preparation cluster_harvest Harvesting cluster_analysis Analysis seed_cells Seed Cells treat_protac Treat with PROTAC seed_cells->treat_protac wash_cells Wash with PBS treat_protac->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells clarify_lysate Clarify Lysate lyse_cells->clarify_lysate quantify Quantify Intracellular PROTAC (LC-MS/MS) clarify_lysate->quantify

References

Application Notes and Protocols for the Characterization of N-Boc-C1-PEG5-C3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-C1-PEG5-C3-NH2 is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and drug delivery. Its structure incorporates a Boc-protected amine for controlled, stepwise conjugation, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity of the final conjugate, and a terminal primary amine for covalent attachment to target molecules. Accurate characterization of this linker and its subsequent conjugates is critical to ensure purity, consistency, and optimal performance in downstream applications such as the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3]

These application notes provide detailed protocols for the analytical characterization of this compound using standard techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₉H₄₀N₂O₇[1]
Molecular Weight408.53 g/mol [1]
Purity≥98%
AppearanceColorless to light yellow liquid
SolubilitySoluble in DMSO, DMF, and chlorinated solvents

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, confirming the presence of the Boc protecting group, the PEG chain, and the terminal amine.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.0-5.5Broad Singlet1HBoc -NH
~3.64Singlet20HPEG -OCH₂CH₂O-
~3.5Triplet2H-CH₂-O- (adjacent to Boc-NH)
~3.3Quartet2HBoc-NH-CH₂-
~2.8Triplet2H-CH₂-NH₂
~1.7Quintet2H-CH₂-CH₂-CH₂-
1.44Singlet9HBoc (CH₃)₃

¹³C NMR Spectroscopy

A ¹³C NMR spectrum can further confirm the carbon skeleton of the molecule.

Expected ¹³C NMR Data

Chemical Shift (ppm)Assignment
~156.0Boc C=O
~79.0Boc -C(CH₃)₃
~70.5PEG -OCH₂CH₂O-
~40.5-CH₂-NH₂
~30.0-CH₂-CH₂-CH₂-
~28.4Boc (CH₃)₃

Diagram: NMR Structural Assignment Workflow

G Figure 1. Workflow for NMR-based structural confirmation. cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation dissolve Dissolve this compound in deuterated solvent nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr process Fourier Transform, Phase & Baseline Correction nmr->process integrate Integrate Peaks process->integrate assign Assign Chemical Shifts integrate->assign confirm Structure Confirmed assign->confirm

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

    • Drying Gas Temperature: 250-350 °C.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and other common adducts ([M+Na]⁺, [M+K]⁺).

Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z (Typical)
[M+H]⁺409.2960409.2965
[M+Na]⁺431.2779431.2784
[M+K]⁺447.2518447.2523
[M-Boc+H]⁺309.2435309.2440

Diagram: Mass Spectrometry Analysis Workflow

G Figure 2. Workflow for ESI-MS analysis. cluster_prep Sample Preparation cluster_acq MS Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation prep Prepare dilute solution of this compound ms Infuse into ESI-MS prep->ms analyze Identify Molecular Ion Peaks ([M+H]⁺, [M+Na]⁺) ms->analyze confirm Molecular Weight Confirmed analyze->confirm

Caption: Workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of this compound and for monitoring its conjugation to other molecules. Reversed-phase HPLC (RP-HPLC) is the most common method for this purpose.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm (if conjugated to a molecule with aromatic residues).

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by peak area percentage.

Expected HPLC Data

ParameterExpected Value
Retention TimeDependent on the specific gradient, but expected to be in the mid-to-late part of the gradient due to the hydrophobic Boc group.
Purity≥98% by peak area.

Diagram: HPLC Purity Assessment Workflow

G Figure 3. Workflow for RP-HPLC purity analysis. cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_detect Detection & Analysis cluster_result Result prep_sample Dissolve sample in mobile phase inject Inject sample prep_sample->inject prep_system Equilibrate HPLC system with initial mobile phase prep_system->inject run_grad Run gradient elution inject->run_grad detect UV Detection run_grad->detect integrate Integrate peak areas detect->integrate purity Determine Purity (%) integrate->purity

Caption: Workflow for RP-HPLC purity analysis.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound conjugates. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment ensures the quality and reliability of this critical reagent in drug development and other life science research applications. Adherence to these protocols will enable researchers to confidently utilize this linker in their conjugation strategies.

References

Troubleshooting & Optimization

improving solubility of N-Boc-C1-PEG5-C3-NH2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Boc-C1-PEG5-C3-NH2

Welcome to the technical support resource for this compound. This guide provides troubleshooting advice and frequently asked questions to help you overcome challenges related to the aqueous solubility of this reagent.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic tert-Butyloxycarbonyl (Boc) protecting group. The first and most effective step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvents: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure: Prepare a stock solution at a high concentration (e.g., 10-50 mg/mL) in the organic solvent. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration. This method, known as solvent exchange, helps prevent the compound from precipitating.

Q2: Can I improve the solubility by adjusting the pH of my aqueous solution?

A2: Yes, pH adjustment is a highly effective strategy. The terminal primary amine (-NH2) on the molecule can be protonated to form a more soluble ammonium salt (-NH3+) under acidic conditions.

  • Recommended pH: Adjust your aqueous buffer to a pH between 3 and 5. At these pH levels, the amine group will be protonated, significantly enhancing its interaction with water.

  • Caution: Ensure that the acidic conditions are compatible with your downstream experimental setup and any other molecules involved in your reaction.

Q3: My experiment is sensitive to organic solvents like DMSO. Are there other options?

A3: If organic solvents are not suitable for your system, you can try using co-solvents or surfactants.

  • Co-solvents: Alcohols such as ethanol or tert-butanol can be used. However, their ability to solubilize the Boc group is less effective than DMSO or DMF.

  • Surfactants: The use of non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can improve solubility without significantly disrupting biological systems. Options include Tween® 20 or Triton™ X-100. Always verify surfactant compatibility with your specific application.

Q4: What is the expected solubility of this compound in different solvent systems?

A4: While exact solubility values can vary based on lot purity, temperature, and other factors, the following table provides typical solubility performance to guide your solvent selection.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues.

Problem: Precipitate forms immediately upon adding the compound to an aqueous buffer.

This is a common issue when the local concentration of the compound exceeds its solubility limit during dissolution.

Table 1: Solubility of this compound in Common Solvent Systems
Solvent SystemClassificationEstimated Solubility (at 25°C)Notes
Water (pH 7.0) Aqueous< 0.1 mg/mLVery poorly soluble due to the hydrophobic Boc group.
PBS (pH 7.4) Aqueous Buffer< 0.1 mg/mLSimilar to water; physiological salts have minimal effect.
Water (pH 4.0, HCl adjusted) Acidic Aqueous1 - 5 mg/mLSolubility is significantly increased by protonation of the terminal amine.
DMSO Polar Aprotic> 50 mg/mLExcellent solvent. Ideal for creating high-concentration stock solutions.
DMF Polar Aprotic> 50 mg/mLExcellent alternative to DMSO for stock solutions.
Ethanol (95%) Polar Protic1 - 10 mg/mLModerate solubility. Can be used as a co-solvent.
10% DMSO in Water (v/v) Co-solvent System~1 mg/mLA common starting point for diluting a DMSO stock into an aqueous medium.
Troubleshooting Workflow

The following diagram outlines a systematic approach to achieving complete dissolution of this compound for your experiments.

G start Start: Need to dissolve This compound stock_sol Prepare 10-50 mg/mL stock in anhydrous DMSO start->stock_sol add_to_buffer Add stock dropwise to vigorously stirring aqueous buffer stock_sol->add_to_buffer observe Observe for precipitation add_to_buffer->observe success Success: Homogeneous Solution observe->success No precipitate Precipitate Forms observe->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot ph_adjust Option 1: Lower aqueous pH to 3-5 before adding stock troubleshoot->ph_adjust pH sensitive? No cosolvent Option 2: Increase co-solvent % (e.g., 20% DMSO) troubleshoot->cosolvent Solvent sensitive? No sonicate Option 3: Gently warm (30-40°C) and/or sonicate troubleshoot->sonicate Temp sensitive? No re_observe Re-attempt dissolution ph_adjust->re_observe cosolvent->re_observe sonicate->re_observe re_observe->add_to_buffer

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Standard Solubilization using an Organic Stock Solution

This protocol is the recommended starting point for most applications.

Objective: To prepare a working solution of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solution:

    • Weigh out the required amount of this compound in a microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 20 mg/mL.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. This is your stock solution.

  • Prepare Working Solution:

    • Place your target aqueous buffer in a beaker or flask with a magnetic stir bar.

    • Begin stirring at a moderate speed to create a vortex.

    • Calculate the volume of stock solution needed to reach your desired final concentration.

    • Slowly add the stock solution drop-by-drop into the vortex of the stirring buffer.

    • Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.

Protocol 2: pH-Mediated Solubilization

Use this protocol when the compound precipitates in a neutral buffer, even with a co-solvent, or if you need to minimize the final concentration of organic solvent.

Objective: To enhance aqueous solubility by protonating the terminal amine group.

Materials:

  • This compound (solid)

  • Deionized water or low-buffering-capacity solution

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

Procedure:

  • Weigh Compound:

    • Weigh the required amount of this compound and place it in a glass beaker.

  • Add Acidified Water:

    • Add a volume of deionized water that is approximately 80% of your final desired volume.

    • Begin stirring. The compound will likely remain as a suspension.

  • Adjust pH:

    • Slowly add 1 M HCl dropwise while monitoring the pH.

    • Continue adding acid until the solid material dissolves completely. This is expected to occur at a pH between 3.0 and 5.0.

  • Final Volume and pH Adjustment:

    • Once dissolved, add deionized water to reach the final desired volume.

    • If required for your experiment, you can carefully back-titrate by adding 1 M NaOH. Be aware that the compound may precipitate if the pH is raised back towards neutral.

    • Confirm the final pH with a calibrated pH meter.

Visualizing the Effect of pH on Solubility

The solubility of this compound is directly related to the protonation state of its terminal amine. At acidic pH, the amine is protonated, forming a charged and highly polar ammonium salt, which is more soluble in water. At neutral or basic pH, the amine is in its neutral, less polar free base form, which is less soluble.

G cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 8) A N-Boc-...-NH3+ B High Aqueous Solubility (Charged Species) A->B Favored State C N-Boc-...-NH2 D Low Aqueous Solubility (Neutral Species) C->D Favored State

Caption: Relationship between pH, protonation state, and solubility.

Technical Support Center: Troubleshooting N-Boc-C1-PEG5-C3-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for conjugation reactions involving N-Boc-C1-PEG5-C3-NH2. Through a series of frequently asked questions and detailed guides, this resource aims to address common challenges encountered during bioconjugation experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. Its structure consists of:

  • N-Boc Group: A tert-Butyloxycarbonyl protecting group on a primary amine. This group prevents one end of the linker from reacting, allowing for controlled, sequential conjugations. It is stable to many reaction conditions but can be removed with acid.[1]

  • PEG5 Linker: A hydrophilic polyethylene glycol (PEG) spacer with five repeating ethylene glycol units. PEG linkers are widely used in bioconjugation to increase the solubility and stability of the resulting conjugate, reduce aggregation, and minimize immunogenicity.[2][3][4][]

  • Terminal -NH2 Group: A reactive primary amine at the other end of the molecule, which serves as the point of attachment to a target molecule.

Its primary application is to connect two different molecules, such as a protein and a small molecule drug, in fields like antibody-drug conjugate (ADC) development and PROTAC synthesis.

Q2: What functional groups can the terminal amine (-NH2) of the deprotected linker react with?

The terminal primary amine is a versatile nucleophile that can be conjugated to various electrophilic functional groups. The choice of reaction chemistry is critical for a successful conjugation.

Target Functional GroupCoupling ChemistryResulting BondKey Considerations
Carboxylic Acid (-COOH) Amide Coupling (e.g., EDC/NHS)AmideMost common method. Requires activation of the carboxylic acid.
Activated Ester (e.g., NHS Ester) AcylationAmideEfficient reaction, often used in two-step protocols.
Aldehyde (-CHO) / Ketone (C=O) Reductive AminationSecondary AmineInvolves formation of a Schiff base intermediate, followed by reduction (e.g., with NaCNBH₃).
Isothiocyanate (-NCS) Thiourea FormationThioureaA robust reaction that proceeds readily under mild conditions.

Q3: Why is the Boc protecting group necessary?

The Boc group ensures site-specificity. In a typical workflow, the terminal -NH2 group of the linker is first conjugated to a target molecule (e.g., a payload drug). After this initial reaction and purification, the Boc group is removed from the other end of the linker to expose a new primary amine. This newly exposed amine can then be conjugated to a second molecule (e.g., an antibody), preventing unwanted side reactions like polymerization.

Q4: How is the Boc group typically removed?

The Boc group is labile under acidic conditions. The most common method for its removal is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a non-aqueous solvent like dichloromethane (DCM). Alternative reagents include hydrogen chloride (HCl) in dioxane or methanol.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the deprotection and conjugation workflow.

Problem 1: Incomplete or Failed Boc Deprotection

Q: I am unsure if my Boc deprotection was successful. How can I confirm the removal of the Boc group before proceeding with conjugation?

Confirming complete deprotection is critical to avoid low yields in the subsequent conjugation step. Several analytical methods can be used.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf). Staining the TLC plate with a ninhydrin solution is highly recommended, as it produces a distinct color (typically purple) with the newly formed primary amine.

  • Mass Spectrometry (MS): LC-MS can definitively confirm the reaction's progress by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak, which should be 100.12 g/mol lower.

  • ¹H NMR Spectroscopy: Monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.

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// Edges Start -> Reaction; Reaction -> Quench; Quench -> Check; Check -> Success [label=" Deprotection\n Complete "]; Check -> Failure [label=" Starting Material\n Remains "]; Failure -> Troubleshoot; Troubleshoot -> Reaction [style=dashed]; } .dot

Boc Deprotection and Verification Workflow
Detailed Protocol: Standard Boc Deprotection
  • Preparation: Dissolve the Boc-protected linker (1 equivalent) in dry dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Reaction: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equivalents, or a 1:4 v/v mixture of TFA:DCM).

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 30-60 minutes until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Once the reaction is complete, remove the solvent and excess TFA in vacuo. The resulting product is the amine TFA salt, which can often be used in the next step without further purification. If the free amine is required, a basic workup (e.g., with saturated NaHCO₃) can be performed, but this can be complicated if the product is highly water-soluble.

Problem 2: Low or No Yield in EDC/NHS Conjugation Reaction

Q: I performed a conjugation between my deprotected PEG-amine and a carboxyl-containing protein using EDC/NHS chemistry, but the final yield was extremely low. What went wrong?

Low coupling yield is a frequent issue in EDC/NHS reactions and can be attributed to several factors.

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Decision Tree for Low Conjugation Yield

Potential Causes and Solutions:

  • Inactive Reagents: Both EDC and NHS are highly sensitive to moisture. If they have been stored improperly or for a long time, they may be hydrolyzed and inactive.

    • Solution: Use fresh vials of EDC and NHS. Always allow the reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.

  • Suboptimal pH: EDC/NHS chemistry involves two steps with different pH optima. The activation of the carboxyl group with EDC is most efficient at an acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is favored at a physiological or slightly basic pH (7.0-8.5).

    • Solution: Perform a two-step reaction. First, activate your carboxyl-containing molecule with EDC/NHS in a buffer like MES at pH 5.5. Then, add the deprotected PEG-amine and adjust the pH to 7.2-7.5 for the coupling step.

  • Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction and must be avoided.

    • Solution: Use non-interfering buffers such as MES for the activation step and PBS or Borate buffer for the coupling step.

  • Hydrolysis of Intermediates: The activated O-acylisourea and NHS ester intermediates are susceptible to hydrolysis in aqueous solutions. If the reaction with the amine is too slow, the activated group will hydrolyze back to a carboxylic acid, reducing the yield.

    • Solution: Use a sufficient molar excess of the amine-PEG linker to drive the reaction forward. Ensure all components are mixed efficiently as soon as the activation is complete.

Table: Effect of Reagent Stoichiometry on Yield

Optimizing the molar ratios of your reagents is crucial. The following table shows hypothetical outcomes for a conjugation reaction.

Molar Ratio (Carboxyl : EDC : NHS)Hypothetical YieldObservations
1 : 1.2 : 1.215%Insufficient activation. Significant unreacted starting material.
1 : 2 : 565%Improved yield, but some unreacted carboxyl molecule remains.
1 : 5 : 10 >85% Optimal starting point. Efficient activation and high conversion to product.
1 : 20 : 25>85%High yield, but may increase protein aggregation and complicates purification.
Problem 3: Difficulty in Purifying the Final Conjugate

Q: My reaction seems to have worked, but my final product is a complex mixture according to HPLC and MS analysis. How can I purify my PEGylated conjugate?

The crude product of a PEGylation reaction is often a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and byproducts. Effective purification is essential.

Common Impurities:

  • Unreacted PEG-linker and target molecule.

  • Hydrolyzed PEG-linker.

  • EDC byproducts (e.g., N-acylisourea).

  • Aggregated protein/conjugate.

Purification Strategies:

Chromatographic techniques are the most effective methods for purifying PEGylated products.

  • Size Exclusion Chromatography (SEC): This is often the first choice. SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a molecule, SEC is very effective at separating the larger PEGylated conjugate from the smaller, unreacted starting materials and byproducts.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The covalent attachment of a PEG linker can shield surface charges on a protein, altering its net charge. This change allows for the separation of conjugates with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated) and even positional isomers.

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates based on hydrophobicity. It is highly effective for analytical assessment and small-scale purification of PEGylated peptides and small molecules.

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used to separate PEGylated proteins, acting as a complementary technique to IEX.

Chromatography MethodSeparation PrincipleBest For
Size Exclusion (SEC) Molecular SizeRemoving unreacted linker and small byproducts.
Ion Exchange (IEX) Net Surface ChargeSeparating mono- vs. multi-PEGylated species and positional isomers.
Reverse Phase (RP-HPLC) HydrophobicityAnalysis and purification of smaller conjugates (peptides, small molecules).

References

Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Activity with PEG5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) to enhance their activity, with a specific focus on the use of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker is not just a passive spacer; its length, composition, flexibility, and attachment points are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]

Q2: Why are PEG linkers, specifically PEG5, commonly used in PROTAC design?

PEG linkers are the most prevalent type used in PROTACs, appearing in approximately 54-55% of reported structures. Their popularity stems from several advantageous properties:

  • Increased Solubility: The hydrophilic nature of PEG linkers can enhance the water solubility of often large and hydrophobic PROTAC molecules, which can otherwise lead to poor oral absorption.

  • Tunable Length: The length of a PEG linker can be systematically and easily varied by adding or removing ethylene glycol units, allowing for precise optimization of the distance between the two protein-binding ligands.

  • Flexibility: PEG linkers offer a degree of flexibility that can accommodate the conformational changes required for the formation of a stable ternary complex.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the risk of toxicity.

A PEG5 linker, containing five ethylene glycol units, often represents a good starting point or an optimal length in many PROTAC designs, balancing flexibility and the required spatial orientation of the bound proteins.

Q3: How does PEG5 linker length impact PROTAC activity?

The length of the PEG linker is a critical determinant of a PROTAC's efficacy, influencing both its degradation potency (DC50) and maximal degradation (Dmax).

  • Linker Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • Linker Too Long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to a non-productive complex. An excessively long linker can also introduce a high entropic penalty upon binding, potentially decreasing potency.

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.

Q4: What is the "hook effect" and how can linker design help mitigate it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect. Cooperativity refers to the phenomenon where the binding of the PROTAC to one protein increases its affinity for the other.

Troubleshooting Guide

Problem 1: My PROTAC with a PEG5 linker shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

Possible CauseSuggested Solution
Suboptimal Linker Length Even with good binary affinities, the PEG5 linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination. Action: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6, etc.) to identify the optimal length.
Poor Cell Permeability While PEG linkers can improve solubility, excessive PEGylation can decrease cellular uptake. The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability. Action: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.
Inefficient Ternary Complex Formation The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for a stable ternary complex. Action: Directly evaluate ternary complex formation using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Low E3 Ligase Expression The targeted E3 ligase must be expressed in your cell line for the PROTAC to function. Action: Confirm the presence of the appropriate E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR.

Problem 2: I am observing a significant "hook effect" with my PEG5-containing PROTAC.

Possible CauseSuggested Solution
Suboptimal Ternary Complex Cooperativity The linker may not be promoting positive cooperativity, leading to the formation of non-productive binary complexes at high concentrations. Action: Perform a detailed dose-response experiment to identify the optimal concentration range for effective degradation. Consider redesigning the linker to be more rigid, which can pre-organize the PROTAC into a bioactive conformation and enhance ternary complex stability.
High PROTAC Concentration The concentrations used in the assay may be too high, favoring the formation of binary complexes. Action: Lower the concentration range of the PROTAC in your degradation assays to identify the optimal degradation window.

Quantitative Data on PEG Linker Length and PROTAC Activity

The following table summarizes representative data on the effect of varying PEG linker lengths on the degradation of different target proteins.

Target ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Reference
BRD4VHLPEG35585
BRD4VHLPEG42095
BRD4 VHL PEG5 15 >98
BRD4VHLPEG63092
BTKCRBN2 PEG units>1000<20
BTKCRBN4 PEG units~40~90
TBK1VHL<12 atomsNo degradationN/A
TBK1VHL21 atoms396

Experimental Protocols

Protein Degradation Assay by Western Blotting to Determine DC50 and Dmax

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Develop the blot using an ECL substrate and visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting software (e.g., four-parameter logistic curve).

Target Protein Ubiquitination Assay by Immunoprecipitation

This protocol details the steps for the immunoprecipitation of a ubiquitinated target protein from cells treated with a PROTAC.

Materials:

  • Cell culture reagents and PROTAC

  • MG132 (proteasome inhibitor)

  • Lysis buffer (RIPA buffer with 1% SDS)

  • Dilution buffer (RIPA buffer without SDS)

  • Primary antibody against the target protein or ubiquitin

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at the optimal degradation concentration for a specified time. In the final 4-6 hours of treatment, add a proteasome inhibitor like MG132 (10-20 µM) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in lysis buffer containing 1% SDS and boil for 10 minutes to disrupt protein-protein interactions.

  • Lysate Dilution and Pre-clearing: Dilute the lysate with 9 volumes of dilution buffer to reduce the SDS concentration to 0.1%. Centrifuge to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1-2 hours at 4°C.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-target protein) to the pre-cleared lysate and incubate overnight at 4°C on a rotator. Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

  • Washes: Pellet the beads by centrifugation and wash them three to five times with wash buffer.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.

Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for assessing the formation and stability of the PROTAC-induced ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Purified target protein

  • PROTAC compound

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization: Activate the sensor chip surface using a mixture of NHS and EDC. Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters with an injection of ethanolamine.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Prepare a dilution series of the PROTAC in running buffer. Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Prepare a constant concentration of the target protein in the running buffer. Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein. Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the affinity (KD) of the interactions. The cooperativity (α) of the ternary complex can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein. A cooperativity factor greater than 1 indicates positive cooperativity.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_1 Western Blot Experimental Workflow for PROTAC Evaluation A Cell Seeding and PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection and Data Analysis H->I

Caption: Western Blot Experimental Workflow.

Linker_Optimization_Logic cluster_2 Linker Length Optimization Logic Start Start with Initial Linker (e.g., PEG5) Degradation_Assay Perform Degradation Assay (Western Blot) Start->Degradation_Assay Evaluation Evaluate DC50 and Dmax Degradation_Assay->Evaluation Optimal Optimal Degradation Evaluation->Optimal Yes Suboptimal Suboptimal Degradation Evaluation->Suboptimal No Synthesize Synthesize PROTACs with Varying Linker Lengths (e.g., PEG3, 4, 6, 7) Suboptimal->Synthesize Synthesize->Degradation_Assay

Caption: Linker Length Optimization Logic.

References

overcoming steric hindrance in N-Boc-C1-PEG5-C3-NH2 PROTAC design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with steric hindrance in the design and application of PROTACs utilizing the N-Boc-C1-PEG5-C3-NH2 linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in a PROTAC?

The this compound is a heterobifunctional linker designed to connect a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. Its polyethylene glycol (PEG) composition enhances solubility and cell permeability of the resulting PROTAC molecule.[1][2][] The length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][4]

Q2: How does steric hindrance impede PROTAC efficacy?

Steric hindrance occurs when the spatial arrangement of the PROTAC, the target protein, and the E3 ligase prevents the formation of a productive ternary complex. If the linker is too short or conformationally constrained, it can lead to steric clashes between the two proteins, destabilizing the complex and inhibiting efficient ubiquitination of the target. This often results in poor degradation potency (high DC50) and reduced maximal degradation (Dmax).

Q3: Is the PEG5 length of the this compound linker universally optimal?

No, the optimal linker length is not universal and is highly dependent on the specific target protein and E3 ligase pair. While PEG linkers are widely used for their favorable properties, the ideal length must be determined empirically for each new PROTAC system. For some targets, a PEG5 linker may be too short, leading to steric hindrance, while for others it might be suitable or even too long.

Q4: What are the advantages of using a PEG-based linker like this compound?

PEG linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often large and hydrophobic PROTAC molecule.

  • Improved Permeability: PEG linkers can help shield the PROTAC from solvent and form intramolecular hydrogen bonds, which can improve cell permeability.

  • Biocompatibility: PEGs are well-established as being biocompatible and are frequently used in drug delivery.

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization to overcome steric hindrance and maximize ternary complex stability.

Q5: Can computational modeling predict steric hindrance with this linker?

Yes, computational tools can be valuable for predicting and rationalizing PROTAC-mediated ternary complex formation. Methods like Rosetta docking and molecular dynamics simulations can model the ternary complex to predict favorable binding modes and identify potential steric clashes before synthesis. This can guide the selection of optimal linker lengths and attachment points, reducing the need for extensive empirical screening.

Troubleshooting Guide

Problem 1: No or low target protein degradation observed.

  • Question: I have synthesized my PROTAC using the this compound linker, but I'm not seeing significant degradation of my target protein in a Western Blot assay. What are the potential causes related to steric hindrance?

  • Answer:

    • Inefficient Ternary Complex Formation: The most likely cause is that the PEG5 linker is too short to effectively bridge your specific target protein and E3 ligase without causing a steric clash. This prevents the formation of a stable ternary complex required for ubiquitination.

    • Unproductive Binding Geometry: Even if a ternary complex forms, the linker may orient the two proteins in a way that the lysine residues on the target are not accessible to the E3 ligase's ubiquitination machinery.

    • Low Cellular Uptake: While PEG linkers generally improve permeability, the overall properties of your final PROTAC molecule might still limit its entry into cells.

  • Troubleshooting Steps:

    • Synthesize Analogs with Different Linker Lengths: The most direct way to address potential steric hindrance is to synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG7, PEG9). This allows you to empirically determine the optimal length for your specific system.

    • Confirm Target Engagement: Use cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your PROTAC is binding to the target protein and the E3 ligase inside the cell. This helps to rule out issues with cell permeability or ligand binding.

    • In Vitro Ternary Complex Assays: Employ biochemical assays such as TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) with purified proteins to directly measure the formation and stability of the ternary complex. This can confirm if the issue lies in complex formation.

Problem 2: A "hook effect" is observed in the dose-response curve.

  • Question: My degradation assay shows good potency at lower concentrations, but the effect diminishes at higher PROTAC concentrations. Why is this happening?

  • Answer: This phenomenon is known as the "hook effect" and is common with bifunctional molecules like PROTACs. At high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) rather than the productive ternary complex (Target-PROTAC-E3). While not directly a steric hindrance issue, it's a critical aspect of PROTAC optimization.

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response: Conduct your degradation experiments over a broad range of concentrations (e.g., pM to µM) to fully characterize the bell-shaped curve and identify the optimal concentration range for maximal degradation.

    • Enhance Cooperativity: The stability of the ternary complex can be improved by designing PROTACs with higher positive cooperativity, where the binding of one protein increases the affinity for the other. This can sometimes be modulated by linker composition and rigidity.

Quantitative Data Summary

The optimal linker length is system-dependent. Below is a summary of findings from a study on TBK1 degraders, illustrating the impact of linker length on degradation efficacy.

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Observation
< 12-No DegradationLinker is likely too short, causing steric hindrance.
12-29Submicromolar>75%Effective degradation observed in this range.
21396%Optimal degradation achieved with a 21-atom linker.
2929276%Potency begins to decrease, possibly due to entropic penalties.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Protocol 2: In-Cell Target Engagement using NanoBRET™

This assay measures the binding of the PROTAC to its targets within living cells.

  • Cell Preparation:

    • Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add the PROTAC at various concentrations to the wells.

    • Add the Nano-Glo® Luciferase Assay Substrate.

  • Data Acquisition:

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive signal indicates proximity and therefore binding between the PROTAC, target, and E3 ligase.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruitment Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Troubleshooting_Workflow Start Start: Low/No Protein Degradation Q1 Is there target engagement in cells (CETSA/NanoBRET)? Start->Q1 A1_No Issue with permeability or ligand binding. Re-evaluate warhead/E3 ligand. Q1->A1_No No Q2 Does a ternary complex form in vitro (SPR/TR-FRET)? Q1->Q2 Yes A2_No Steric hindrance is likely. Linker is too short or rigid. Q2->A2_No No Q3 Is the ternary complex productive? Q2->Q3 Yes Synthesize Synthesize analogs with varying PEG linker lengths (e.g., PEG3, PEG7, PEG9). A2_No->Synthesize A3_No Unfavorable geometry. Change linker attachment point or composition. Q3->A3_No No Success Degradation is successful. Proceed with optimization. Q3->Success Yes A3_No->Synthesize

Caption: Troubleshooting steric hindrance.

Experimental_Workflow Design 1. PROTAC Design (this compound) Synthesis 2. Chemical Synthesis Design->Synthesis Purity 3. Purity & Identity Check (LC-MS, NMR) Synthesis->Purity Degradation 4. Degradation Assay (Western Blot) Purity->Degradation Engagement 5. Target Engagement (CETSA / NanoBRET) Degradation->Engagement If degradation is low Optimization 7. Data Analysis & Linker Optimization Degradation->Optimization If degradation is successful Ternary 6. Ternary Complex Assay (TR-FRET / SPR) Engagement->Ternary If engagement is confirmed Ternary->Optimization Optimization->Design Iterate

Caption: PROTAC development workflow.

References

N-Boc-C1-PEG5-C3-NH2 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of N-Boc-C1-PEG5-C3-NH2, a bifunctional PROTAC linker. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended protocols to ensure the integrity and optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C , protected from light and moisture.[1][2] Under these conditions, the compound is expected to be stable for an extended period. It is advisable to store the compound in a desiccator to minimize exposure to humidity.

Q2: How should I handle the compound upon receiving it and for daily use?

Upon receipt, it is recommended to store the compound at -20°C immediately. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. For frequent use, it is best to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. After use, purge the container with an inert gas like argon or nitrogen before sealing.

Q3: What are the primary degradation pathways for this compound?

The two primary points of instability in the molecule are the Boc-protecting group and the polyethylene glycol (PEG) chain.

  • Acid-catalyzed hydrolysis of the Boc group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved to reveal the free amine.[3][4] Exposure to even mild acids can initiate this degradation.

  • Oxidation of the PEG chain: The ether linkages in the PEG backbone can be susceptible to oxidation, especially in the presence of metal ions, oxygen, and light. This can lead to chain cleavage and the formation of impurities such as aldehydes and carboxylic acids.

Q4: In which solvents can I dissolve this compound and how stable are these solutions?

This compound is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). For long-term storage of stock solutions, it is recommended to use anhydrous DMSO and store at -20°C or -80°C in tightly sealed vials, protected from light. Stock solutions in DMSO are generally stable for several months under these conditions. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.

Q5: Is this compound sensitive to light?

Yes, like many organic molecules, prolonged exposure to light, especially UV light, can potentially lead to degradation. Therefore, it is crucial to store the compound and its solutions in amber vials or otherwise protected from light.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability based on the chemical nature of Boc-protected PEG-amines. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Storage ConditionFormExpected Stability (Illustrative)Primary Degradation Pathway
-20°C, desiccated, darkSolid> 1 yearMinimal
4°C, desiccated, darkSolid1-3 monthsSlow hydrolysis of Boc group
Room Temperature, darkSolid< 1 monthHydrolysis of Boc group, PEG oxidation
-20°C in anhydrous DMSO, darkSolution3-6 monthsMinimal
4°C in anhydrous DMSO, darkSolution< 1 monthSlow degradation
Room Temperature in solutionSolutionDays to weeksAccelerated degradation

Troubleshooting Guide

Below are common issues that may be encountered during the handling and use of this compound, along with their potential causes and solutions.

Issue 1: Inconsistent or poor results in conjugation reactions.

  • Possible Cause: Degradation of the this compound reagent.

    • Solution: Ensure the compound has been stored and handled correctly. Use a fresh aliquot of the linker. It is advisable to check the purity of the linker by HPLC or LC-MS before use.

  • Possible Cause: Presence of moisture in the reaction.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen).

  • Possible Cause: Incorrect reaction pH.

    • Solution: The free amine of this compound is nucleophilic and reacts efficiently under slightly basic conditions (pH 7.5-8.5) with activated esters. Avoid acidic conditions which can cleave the Boc group.

Issue 2: Appearance of unexpected byproducts in my reaction.

  • Possible Cause: Partial deprotection of the Boc group during the reaction.

    • Solution: Ensure that the reaction conditions are not acidic. If your substrate or other reagents are acidic, consider using a non-acidic equivalent or adding a non-nucleophilic base to neutralize.

  • Possible Cause: Side reactions involving the primary amine.

    • Solution: Ensure that other reagents in your reaction mixture are compatible with a primary amine. Protect other sensitive functional groups in your molecule if necessary.

Issue 3: Difficulty in dissolving the compound.

  • Possible Cause: The compound has degraded or absorbed moisture, leading to changes in physical properties.

    • Solution: Use a fresh vial of the compound. Gentle warming and sonication can aid in dissolution, but avoid excessive heat which can accelerate degradation.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound

This protocol outlines a general method for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 40°C.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 40°C.

    • Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C.

    • Photostability: Expose an aliquot of the stock solution to a light source (e.g., in a photostability chamber).

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% TFA) with UV and/or MS detection to monitor the degradation of the parent compound and the formation of degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or by mass spectrometry.

  • Sample Preparation: Dissolve the compound in the mobile phase or DMSO to a concentration of approximately 1 mg/mL.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage check_handling Review Handling Procedures (warming, inert gas) start->check_handling check_purity Assess Linker Purity (HPLC/LC-MS) check_storage->check_purity check_handling->check_purity is_pure Is Purity >95%? check_purity->is_pure use_fresh Use Fresh Aliquot is_pure->use_fresh Yes order_new Order New Compound is_pure->order_new No troubleshoot_reaction Troubleshoot Reaction Conditions (pH, solvent) use_fresh->troubleshoot_reaction success Successful Experiment troubleshoot_reaction->success

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways parent This compound acid Acidic Conditions (e.g., H+) parent->acid oxidation Oxidizing Agents (O2, light, metal ions) parent->oxidation deprotected H2N-C1-PEG5-C3-NH2 (Deprotected Linker) acid->deprotected Boc Cleavage cleaved_peg PEG Chain Fragments (aldehydes, carboxylates) oxidation->cleaved_peg PEG Oxidation

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Purification of N-Boc-C1-PEG5-C3-NH2 Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of PROTACs synthesized using the N-Boc-C1-PEG5-C3-NH2 linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs containing the this compound linker?

A1: PROTACs incorporating PEG linkers, such as this compound, often present unique purification challenges due to their hybrid nature. Key challenges include:

  • High Polarity: The PEG chain imparts significant polarity, which can lead to poor retention on normal-phase silica gel and streaking during flash chromatography.

  • Amphiphilic Character: PROTACs possess both hydrophobic (ligands for the target protein and E3 ligase) and hydrophilic (PEG linker) regions, which can result in complex chromatographic behavior.

  • Potential for Multiple Impurities: The multi-step synthesis can lead to a variety of impurities, including unreacted starting materials, coupling reagents, and byproducts from side reactions.

  • Product Instability: The final PROTAC molecule or intermediates may be sensitive to acidic or basic conditions used during chromatography.

Q2: What are the recommended purification methods for this compound and its resulting PROTACs?

A2: The most common and effective purification strategies are flash column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Flash Column Chromatography: Often used for initial purification of reaction intermediates and the final crude product. Reversed-phase flash chromatography is frequently more effective than normal-phase for these polar molecules.

  • Preparative HPLC: The method of choice for obtaining highly pure final PROTAC material.[1] Reversed-phase HPLC using a C18 column is the standard approach.

Q3: What are common impurities to look out for during the purification process?

A3: Be aware of several potential impurities:

  • Unreacted Starting Materials: This includes the this compound linker, the warhead, and the E3 ligase ligand.

  • Coupling Reagents and Byproducts: Reagents like HATU or HOBt and their byproducts can persist after the reaction.

  • Side Products from Boc-Deprotection: The use of trifluoroacetic acid (TFA) for Boc deprotection can lead to the formation of t-butylated byproducts if scavengers are not used.[2]

  • PEG-Related Impurities: Commercial PEG linkers can have a distribution of chain lengths, and degradation of the PEG chain can lead to impurities like formaldehyde and formic acid, which can react with amine functionalities to form N-methyl or N-formyl impurities.[3]

  • Di-Boc Protected Amines: In some cases, over-protection of the amine can occur.[4]

Q4: How can I confirm the purity and identity of my purified PROTAC?

A4: A combination of analytical techniques is essential:

  • LC-MS: To confirm the molecular weight of the desired product and to identify any impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC.

  • Analytical HPLC: To determine the purity of the final product, often with detection at multiple wavelengths.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Troubleshooting Steps
Streaking or broad peaks on silica gel The high polarity of the PEGylated PROTAC causes strong interaction with the silica stationary phase.* Switch to Reversed-Phase Flash Chromatography: Use a C18 stationary phase with a water/acetonitrile or water/methanol gradient.[5] * Modify the Mobile Phase: For normal-phase, consider adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) to your eluent system (e.g., DCM/MeOH).
Poor separation of product from polar impurities Insufficient resolution in the chosen solvent system.* Optimize the Gradient: Use a shallower gradient during elution to improve separation. * Try a Different Solvent System: Experiment with alternative solvent systems. For example, a gradient of ethanol/isopropyl alcohol in chloroform has been reported to improve separation of PEG-containing compounds.
Product does not elute from the column The compound is too polar for the selected normal-phase conditions.* Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system). * Switch to Reversed-Phase Chromatography: This is the most effective solution for highly polar compounds.
Preparative HPLC
Problem Possible Cause Troubleshooting Steps
Peak tailing Secondary interactions between the analyte and the stationary phase, or overloading of the column.* Add an Ion-Pairing Agent: Include 0.1% TFA or formic acid in the mobile phase to improve peak shape for basic compounds. * Reduce Sample Load: Inject a smaller amount of the crude material onto the column. * Check Column Health: The column may be degraded; try cleaning it according to the manufacturer's instructions or replace it.
Co-elution of impurities The impurity has a very similar retention time to the desired product.* Optimize the Gradient: A shallower gradient around the elution time of your product can enhance resolution. * Change the Stationary Phase: If using a C18 column, consider a different reversed-phase column like C8 or a phenyl-hexyl column to alter selectivity. * Adjust the pH of the Mobile Phase: A small change in pH can alter the ionization state of the product and impurities, potentially improving separation.
Low recovery of the product after lyophilization The product may be sticking to the glassware, or the TFA salt is highly hygroscopic.* Rinse Glassware: After lyophilization, rinse the flask with a small amount of a suitable solvent (e.g., methanol, acetonitrile) to recover any adhering product. * Consider Salt-Free Lyophilization: If TFA is problematic for downstream applications, consider using a volatile buffer like ammonium bicarbonate in the mobile phase, which can be removed during lyophilization.
Product degradation during purification The PROTAC may be unstable in the acidic mobile phase (TFA).* Use a Different Acid Modifier: Try using formic acid instead of TFA, as it is less harsh. * Minimize Exposure Time: Purify the compound as quickly as possible and proceed immediately to lyophilization to remove the acidic mobile phase.

Quantitative Data

The following tables provide representative data for the purification of PEGylated PROTACs. The exact values will vary depending on the specific PROTAC and experimental conditions.

Table 1: Representative Flash Chromatography Parameters

ParameterNormal-Phase Silica GelReversed-Phase C18
Stationary Phase Silica GelC18-functionalized Silica
Typical Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexanes with a polar co-solventWater/Acetonitrile or Water/Methanol, often with 0.1% TFA or Formic Acid
Typical Gradient 0-20% Methanol in Dichloromethane5-95% Acetonitrile in Water
Expected Purity 70-95%80-98%
Expected Yield 40-80%50-90%

Table 2: Representative Preparative HPLC Parameters

ParameterValue
Column C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-95% B over 20-30 minutes
Flow Rate 10-20 mL/min (for semi-prep)
Detection UV at 220 nm and 254 nm
Expected Purity >98%
Expected Yield 60-95% (post-chromatography)

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Reversed-Phase)
  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a suitable solvent, such as DMSO or DMF. Alternatively, adsorb the crude material onto a small amount of C18 silica for solid loading.

  • Column Equilibration: Equilibrate the reversed-phase C18 flash column with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA / 5% acetonitrile with 0.1% TFA).

  • Sample Loading: Load the dissolved sample or the solid-loaded sample onto the column.

  • Elution: Run a linear gradient from the initial conditions to a higher concentration of the organic solvent (e.g., 95% acetonitrile with 0.1% TFA). The steepness of the gradient can be adjusted to optimize separation.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Preparative HPLC Purification
  • Sample Preparation: Dissolve the partially purified PROTAC from flash chromatography in a minimal volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the C18 column at the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Chromatography: Run the optimized gradient method to separate the PROTAC from remaining impurities.

  • Fraction Collection: Collect the peak corresponding to the desired product.

  • Purity Analysis: Analyze an aliquot of the collected fraction by analytical HPLC-MS to confirm purity and identity.

  • Lyophilization: Freeze the pure fraction and lyophilize to obtain the final product as a solid.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification Workflow cluster_final_product Final Product synthesis Crude PROTAC Synthesis flash_chrom Flash Column Chromatography (Initial Purification) synthesis->flash_chrom lcms_analysis1 LC-MS Analysis of Fractions flash_chrom->lcms_analysis1 combine_fractions Combine Pure Fractions lcms_analysis1->combine_fractions prep_hplc Preparative HPLC (Final Purification) combine_fractions->prep_hplc lcms_analysis2 LC-MS Purity Check prep_hplc->lcms_analysis2 lyophilization Lyophilization lcms_analysis2->lyophilization final_protac Pure PROTAC (>98%) lyophilization->final_protac

Caption: A typical workflow for the purification of synthesized PROTACs.

troubleshooting_logic cluster_sep Separation Solutions cluster_yield Yield Solutions cluster_shape Peak Shape Solutions start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type poor_sep Poor Separation / Co-elution issue_type->poor_sep Separation low_yield Low Yield / Recovery issue_type->low_yield Yield peak_shape Bad Peak Shape (Tailing/Broadening) issue_type->peak_shape Peak Shape optimize_gradient Optimize Gradient (shallower) poor_sep->optimize_gradient change_solvents Change Solvent System poor_sep->change_solvents change_column Change Stationary Phase (e.g., C18 to Phenyl) poor_sep->change_column check_fractions Re-analyze all fractions low_yield->check_fractions rinse_glassware Rinse Lyophilization Flask low_yield->rinse_glassware check_stability Assess Product Stability low_yield->check_stability add_modifier Add Mobile Phase Modifier (TFA) peak_shape->add_modifier reduce_load Reduce Sample Load peak_shape->reduce_load check_column_health Check/Clean Column peak_shape->check_column_health

Caption: A logical diagram for troubleshooting common PROTAC purification issues.

References

challenges in N-Boc deprotection and alternative methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc deprotection. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Question: My N-Boc deprotection reaction is sluggish or does not go to completion, even after extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer:

Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[2]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[1] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[1]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.

Issue 2: Side Reaction - Tert-butylation of Nucleophilic Residues

Question: I am observing the formation of byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?

Answer:

The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.

Recommended Solutions:

  • Use Scavengers: The most effective way to mitigate tert-butylation is to add a scavenger to the reaction mixture. These molecules act as traps for the tert-butyl cation. Common scavengers include:

    • Triethylsilane (TES)

    • Triisopropylsilane (TIPS)

    • Thioanisole

    • Water

Issue 3: Degradation of Acid-Sensitive Functional Groups

Question: My substrate contains other acid-labile functional groups (e.g., esters, acetals) that are being cleaved or degraded under the deprotection conditions. What are my options?

Answer:

The use of strong acids like TFA or HCl can be detrimental to molecules containing sensitive functionalities. In such cases, alternative, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound, sometimes in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without the need for any acid.

  • Other Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

A2: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative. Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium. Efforts are also being made to replace chlorinated solvents like DCM with more benign alternatives.

Q3: Can I selectively deprotect one N-Boc group in the presence of another?

A3: Selective deprotection can be challenging but is achievable under certain conditions. Thermal deprotection methods, particularly in continuous flow setups, have shown promise in selectively removing an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature and residence time. The lability of the Boc group can be influenced by the electronic nature of the nitrogen atom it is attached to, with N-Boc groups on more electron-deficient nitrogens (like in indoles) being more labile.

Q4: What are the advantages of using TMSI for Boc deprotection?

A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds. A key advantage is that it can allow for the direct isolation of the product from the organic reaction medium without the need for an aqueous workup, which is beneficial for compounds that are unstable in water.

Comparative Data of N-Boc Deprotection Methods

The following tables summarize quantitative data for various N-Boc deprotection methods, allowing for easy comparison of reaction conditions and yields for different types of substrates.

Table 1: Acidic Deprotection of N-Boc Amines

SubstrateReagent/SolventTemperature (°C)TimeYield (%)Reference
N-Boc-benzylamineChCl:pTSA (1:1)Room Temp10 min98
N-Boc-anilineChCl:pTSA (1:1)Room Temp10 min97
N-Boc-L-tryptophanOxalyl Chloride/MeOHRoom Temp3 h>95
N-Boc-4-nitroanilineOxalyl Chloride/MeOHRoom Temp1 h90
N-Boc-piperidineChCl:pTSA (1:1)Room Temp15 min98

Table 2: Alternative Deprotection Methods for N-Boc Amines

SubstrateMethodReagent/SolventTemperature (°C)TimeYield (%)Reference
Various N-Boc aminesCatalyst-freeWater10012 min90-97
N-Boc secondary aminesLewis AcidZnBr₂/DCMRoom Temp3 daysHigh
N-Boc-anilineThermal (Flow)TFE24030 min93
N-Boc-imidazoleThermal (Flow)TFE12020 min100
N-Boc amino acidsLewis AcidTMSI/MeCN030 minHigh

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • To this solution, add trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

Protocol 3: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)

  • Dissolve the Boc-protected substrate (1 equivalent, e.g., 0.76 mmol) in dichloromethane (10 mL).

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents, e.g., 3.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Thermal Deprotection in Water

  • Suspend the N-Boc protected amine (1 equivalent) in deionized water.

  • Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).

  • The reaction is typically complete within 15 minutes for many substrates.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add dichloromethane and stir the mixture.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visualized Workflows and Logic

G Troubleshooting N-Boc Deprotection start Start: N-Boc Deprotection Reaction check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete/Slow Reaction check_completion->incomplete No side_products Side Products Observed? check_completion->side_products Yes increase_acid Increase Acid Conc. or Temp. incomplete->increase_acid stronger_acid Use Stronger Acid (e.g., HCl/Dioxane) incomplete->stronger_acid tert_butylation Tert-butylation Byproducts side_products->tert_butylation Yes degradation Substrate Degradation side_products->degradation Other complete Reaction Complete & Clean side_products->complete No add_scavenger Add Scavenger (e.g., TES, TIPS) tert_butylation->add_scavenger milder_acid Use Milder Acid (e.g., aq. H3PO4) degradation->milder_acid lewis_acid Use Lewis Acid (e.g., ZnBr2, TMSI) degradation->lewis_acid thermal_method Use Thermal/Non-Acidic Method degradation->thermal_method workup Proceed to Workup complete->workup increase_acid->check_completion stronger_acid->check_completion add_scavenger->check_completion milder_acid->check_completion lewis_acid->check_completion thermal_method->check_completion

Caption: Troubleshooting decision tree for N-Boc deprotection.

G Workflow for Selecting an N-Boc Deprotection Method start Substrate with N-Boc Group check_sensitivity Acid Sensitive Functional Groups? start->check_sensitivity standard_acid Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) check_sensitivity->standard_acid No milder_conditions Consider Milder Conditions check_sensitivity->milder_conditions Yes check_nucleophilicity Nucleophilic Sites Present? (e.g., Trp, Met, Tyr) standard_acid->check_nucleophilicity select_mild_method Select Alternative Method milder_conditions->select_mild_method add_scavengers Add Scavengers to Reaction check_nucleophilicity->add_scavengers Yes proceed Proceed with Reaction check_nucleophilicity->proceed No add_scavengers->proceed lewis_acid Lewis Acid (ZnBr2, TMSI) select_mild_method->lewis_acid thermal Thermal/Aqueous select_mild_method->thermal other_non_acidic Other Non-Acidic select_mild_method->other_non_acidic lewis_acid->proceed thermal->proceed other_non_acidic->proceed

Caption: Decision workflow for choosing an N-Boc deprotection method.

References

Technical Support Center: Minimizing Off-Target Effects with N-Boc-C1-PEG5-C3-NH2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-C1-PEG5-C3-NH2 linkers. The focus is on minimizing off-target effects to enhance the specificity and efficacy of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker and what are its primary applications?

A1: this compound is a heterobifunctional linker containing a Boc-protected amine, a five-unit polyethylene glycol (PEG) chain, and a terminal primary amine. The Boc group serves as a protecting group, allowing for selective deprotection and subsequent conjugation. The PEG5 spacer enhances the solubility and stability of the resulting conjugate while potentially reducing immunogenicity.[1] The terminal amine provides a reactive handle for conjugation to various functional groups. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where precise control over linker length and composition is crucial.[2]

Q2: What are the primary causes of off-target effects when using PEG linkers?

A2: Off-target effects with PEGylated conjugates can arise from several factors:

  • Non-Specific Binding: The conjugate may bind to unintended proteins or cells due to hydrophobic or electrostatic interactions.

  • Immunogenicity: The immune system can recognize the PEG moiety as foreign, leading to the production of anti-PEG antibodies. This can result in accelerated clearance of the conjugate and potential allergic reactions.[3][4]

  • Conjugate Aggregation: Poorly soluble conjugates can form aggregates, which may exhibit increased non-specific binding and altered pharmacokinetic profiles.

  • Premature Linker Cleavage: If the linker is not stable in circulation, the payload may be released before reaching the target, leading to systemic toxicity.

Q3: How does the PEG5 length of this linker influence off-target effects?

A3: The length of the PEG chain is a critical factor. Shorter PEG linkers, such as PEG5, are generally associated with:

  • Reduced Immunogenicity: Shorter PEG chains may be less likely to elicit a strong anti-PEG antibody response compared to longer PEG chains.

  • Improved Stability: Studies have shown that shorter PEG linkers can exhibit greater stability in human plasma.

  • Potentially Lower Off-Target Binding: By providing a hydrophilic shield, the PEG5 linker can help to reduce non-specific hydrophobic interactions. However, the overall impact on off-target binding will also depend on the properties of the conjugated molecule.

Q4: Can the this compound linker itself directly interact with cellular signaling pathways?

A4: While the primary role of the linker is to connect two moieties, recent research suggests that PEG molecules themselves can have direct biological effects. Some studies have shown that certain PEGs can stimulate pro-inflammatory responses in immune cells, leading to the production of cytokines and an increase in intracellular calcium signaling.[5] This is an active area of research, and the exact signaling pathways are still being fully elucidated. It is important to consider the potential for the linker to contribute to the overall biological activity of the conjugate, independent of the payload.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in binding assays Non-specific binding of the conjugate.- Increase the hydrophilicity of the conjugate by optimizing the drug-to-antibody ratio (DAR).- Include blocking agents (e.g., BSA, casein) in your assay buffer.- Optimize washing steps to remove non-specifically bound conjugate.
Low in vivo efficacy and rapid clearance - Presence of anti-PEG antibodies.- Aggregation of the conjugate.- Screen for pre-existing anti-PEG antibodies in your animal model or patient population using an ELISA assay.- Analyze the conjugate for aggregates using Size Exclusion Chromatography (SEC).- If aggregates are present, optimize the conjugation and purification protocols.
Off-target toxicity in cell-based assays or in vivo - Premature cleavage of the linker.- Non-specific uptake of the conjugate.- Assess the stability of the linker in relevant biological matrices (e.g., plasma).- Modify the linker chemistry for enhanced stability if necessary.- Evaluate cellular uptake in target-negative cell lines to assess non-specific internalization.
Variability in experimental results - Heterogeneity of the conjugate (e.g., variable DAR).- Instability of the conjugate during storage.- Characterize the DAR and drug load distribution using Hydrophobic Interaction Chromatography (HIC).- Optimize conjugation conditions to achieve a more homogeneous product.- Assess the stability of the conjugate under different storage conditions (temperature, buffer).

Data Presentation

While specific quantitative data for the this compound linker is not extensively available in the public domain, the following tables provide comparative data for short PEG linkers to guide your experimental design.

Table 1: Comparative Stability of PEGylated Peptides in Human Plasma

PEG Linker Length% Intact Peptide after 24h
PEG2~85%
PEG5 ~80%
PEG15~60%
PEG20~55%

Data adapted from a study on PEGylated A20FMDV2 analogues. The stability can vary depending on the conjugated molecule and the linkage chemistry.

Table 2: Influence of PEG Linker Length on In Vivo Tumor Accumulation of Liposomes

PEG Linker in Folate-Targeted LiposomesTumor Accumulation (Normalized Fluorescence Intensity)
PEG 2000~1.5
PEG 5000~2.0
PEG 10000~2.5

This data suggests that while shorter PEGs are beneficial for certain properties, longer PEGs can sometimes lead to increased tumor accumulation in vivo, highlighting the need for empirical optimization.

Experimental Protocols

Protocol 1: ELISA for Anti-PEG Antibody Screening

Objective: To detect the presence of anti-PEG antibodies in serum or plasma samples.

Materials:

  • High-binding 96-well microplate

  • PEGylated molecule for coating (e.g., PEG-BSA)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum/plasma samples and controls

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the PEGylated molecule in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Sample Incubation: Dilute serum/plasma samples in Blocking Buffer and add 100 µL to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify aggregates in a bioconjugate sample.

Materials:

  • SEC column suitable for the molecular weight range of your conjugate

  • HPLC or FPLC system with a UV detector

  • Mobile Phase (e.g., PBS, pH 7.4)

  • Bioconjugate sample

  • Molecular weight standards

Procedure:

  • System Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.

  • Sample Preparation: Filter the bioconjugate sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution: Elute the sample with the Mobile Phase at a constant flow rate.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species.

  • (Optional) Calibration: Run molecular weight standards to create a calibration curve and estimate the molecular weight of the observed species.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To determine the drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC).

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period. This will elute species with increasing hydrophobicity (higher DAR).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = (Σ(% Peak Area of each species * DAR of that species)) / 100

Visualizations

experimental_workflow cluster_conjugation Bioconjugation cluster_characterization Characterization cluster_assessment Off-Target Assessment start This compound + Biomolecule conjugation Conjugation Reaction start->conjugation purification Purification conjugation->purification hic HIC (DAR) purification->hic sec SEC (Aggregates) purification->sec elisa Anti-PEG ELISA purification->elisa binding_assay Non-Specific Binding purification->binding_assay in_vivo In Vivo Studies binding_assay->in_vivo

Caption: Workflow for bioconjugation and off-target effect assessment.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start High Off-Target Effects Observed check_aggregation Check for Aggregates (SEC) start->check_aggregation check_immunogenicity Check for Anti-PEG Antibodies (ELISA) start->check_immunogenicity check_dar Check DAR (HIC) start->check_dar optimize_purification Optimize Purification check_aggregation->optimize_purification screen_donors Screen Donors/Animals check_immunogenicity->screen_donors optimize_conjugation Optimize Conjugation Conditions check_dar->optimize_conjugation

Caption: Logical troubleshooting flow for high off-target effects.

signaling_pathway cluster_downstream Downstream Signaling peg_linker PEG Linker receptor Unknown Receptor(s) peg_linker->receptor Direct Interaction cell_membrane Cell Membrane ca_channel Calcium Channels receptor->ca_channel Activation ca_influx Ca2+ Influx ca_channel->ca_influx proinflammatory Pro-inflammatory Cytokine Production (e.g., IFN-γ, TNF-α, IL-8) ca_influx->proinflammatory

Caption: Putative signaling pathway for direct PEG linker effects.

References

Technical Support Center: Enhancing the In-Vivo Stability of PEG5-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of PROTACs containing a PEG5 linker.

Troubleshooting Guides

Researchers may encounter several challenges during the development and in vivo testing of PEG5-containing PROTACs. The following guide addresses common issues in a question-and-answer format, offering potential causes and recommended solutions.

Issue 1: My PEG5-containing PROTAC shows good in vitro potency but has low exposure in vivo.

  • Potential Cause 1: Poor Metabolic Stability. The PROTAC molecule, particularly the PEG linker, may be rapidly metabolized by enzymes in the liver or other tissues.[1][][3][4][5] Polyethylene glycol (PEG) linkers can be susceptible to oxidative metabolism. Metabolic reactions such as hydroxylation, O-dealkylation, and amide hydrolysis can occur on the linker.

    • Recommended Solution:

      • Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat, human) to identify metabolic hotspots.

      • If the linker is identified as a site of metabolism, consider structural modifications. This can include deuteration at metabolically liable positions to slow down metabolism.

      • Explore alternative linker chemistries that are more resistant to metabolism, such as incorporating cyclic elements (e.g., piperazine, triazole) or more rigid structures. Aromatic linkers can also improve stability.

  • Potential Cause 2: Poor Cell Permeability. The size and polarity of PROTACs often lead to poor permeability across cell membranes, which can limit their absorption and distribution.

    • Recommended Solution:

      • Perform in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess the compound's ability to cross cell membranes.

      • Optimize the physicochemical properties of the PROTAC, such as lipophilicity and polar surface area, through medicinal chemistry.

      • Introducing intramolecular hydrogen bonds can sometimes improve permeability by reducing the molecule's size and polarity.

  • Potential Cause 3: Rapid Clearance. The PROTAC may be quickly eliminated from circulation through renal or biliary pathways.

    • Recommended Solution:

      • Conduct pharmacokinetic (PK) studies in animal models to determine the clearance rate and mechanism.

      • Modify the PROTAC's structure to reduce its susceptibility to clearance mechanisms, which may involve altering its charge or size.

Issue 2: I'm observing inconsistent results between my in vitro and in vivo experiments.

  • Potential Cause 1: Species-Specific Differences in Metabolism. The metabolic enzymes in the animal model used for in vivo studies may differ from those in the human-derived systems used for in vitro assays.

    • Recommended Solution:

      • Use liver microsomes or hepatocytes from the same species as your in vivo model for in vitro stability assays to improve the correlation.

      • Characterize the metabolites formed in both in vitro and in vivo systems to understand any species-specific metabolic pathways.

  • Potential Cause 2: Plasma Instability. The PROTAC may be unstable in blood plasma due to degradation by enzymes such as esterases.

    • Recommended Solution:

      • Conduct a plasma stability assay to evaluate the PROTAC's stability in plasma from the relevant species.

      • If plasma instability is observed, consider modifying the linker to replace labile functional groups (e.g., esters) with more stable ones (e.g., amides or ethers).

Issue 3: My PROTAC is showing a "hook effect" in in vivo studies.

  • Potential Cause: Formation of Non-Productive Binary Complexes. At high concentrations, PROTACs can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.

    • Recommended Solution:

      • Perform a dose-response study over a wide range of concentrations to identify the optimal dose for maximal target degradation.

      • If the hook effect is pronounced, re-engineering the PROTAC to optimize the thermodynamics of ternary complex formation may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: PEG linkers are frequently used due to their excellent water solubility, which can improve the overall solubility and physicochemical properties of the PROTAC molecule. They also offer good biocompatibility and their length and flexibility can be easily tuned.

Q2: What are the main disadvantages of using PEG linkers in PROTACs?

A2: Compared to alkyl or more rigid linkers, PEG linkers can have reduced metabolic stability in vivo. Excessively long PEG chains can also increase the polar surface area, which may reduce cell permeability.

Q3: How can I determine if my PEG5-containing PROTAC is metabolically stable?

A3: The metabolic stability of a PROTAC can be assessed using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate at which the parent PROTAC disappears over time in the presence of metabolic enzymes. The results are often reported as the half-life (t½) or intrinsic clearance (CLint) of the compound. A short half-life indicates poor metabolic stability.

Q4: What formulation strategies can be used to improve the in vivo stability and delivery of PEG5-containing PROTACs?

A4: Several formulation strategies can enhance the in vivo performance of PROTACs. These include the use of polymeric micelles, emulsions, amorphous solid dispersions, and lipid-based nanoparticles. These delivery systems can improve solubility, stability, and bioavailability.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for different PROTACs to illustrate the impact of linker modification on in vivo stability.

PROTAC IDLinker CompositionMouse Liver Microsomal Half-life (t½, min)Mouse Pharmacokinetic Clearance (CL, mL/min/kg)
PROTAC-APEG51550
PROTAC-BPEG5 with deuteration4525
PROTAC-CAlkyl-PEG hybrid6018
PROTAC-DPEG5-Triazole9010

Experimental Protocols

1. Metabolic Stability Assay using Liver Microsomes

  • Objective: To determine the rate of metabolism of a PROTAC by phase I enzymes.

  • Materials:

    • Test PROTAC

    • Liver microsomes (from the species of interest)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Positive control compound (with known metabolic instability)

    • Negative control (vehicle, e.g., DMSO)

    • Acetonitrile (or other suitable organic solvent) for reaction termination

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the PROTAC solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.

    • Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point and determine the half-life (t½).

2. Plasma Stability Assay

  • Objective: To assess the stability of a PROTAC in the presence of plasma enzymes.

  • Materials:

    • Test PROTAC

    • Plasma (from the species of interest)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile containing an internal standard

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the test PROTAC.

    • Add the PROTAC stock solution to pre-warmed plasma at 37°C.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the plasma-PROTAC mixture.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent PROTAC.

    • Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute sample to determine its stability.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Mediates E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds Poly-ubiquitinated Target Poly-ubiquitinated Target Ternary Complex->Poly-ubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Poly-ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

InVivo_Stability_Workflow cluster_1 Workflow for Assessing In Vivo Stability A PROTAC Design & Synthesis (with PEG5 linker) B In Vitro Assays A->B C Metabolic Stability (Microsomes/Hepatocytes) B->C D Plasma Stability B->D E Permeability (PAMPA/Caco-2) B->E F Pharmacokinetic (PK) Study in Animal Model C->F D->F E->F G Analyze Plasma Concentration vs. Time F->G H Determine t½, CL, AUC G->H I Data Analysis & Optimization H->I J Stable PROTAC Candidate I->J Good Stability K Unstable: Modify Linker I->K Poor Stability K->A

Caption: Experimental workflow for assessing the in vivo stability of PROTACs.

Troubleshooting_Tree cluster_2 Troubleshooting In Vivo Instability Start Low In Vivo Exposure Q1 Metabolic Instability? Start->Q1 A1 Perform Microsomal/ Hepatocyte Stability Assay Q1->A1 Yes Q2 Plasma Instability? Q1->Q2 No S1 Modify Linker: - Deuterate - Add rigid/cyclic elements A1->S1 A2 Perform Plasma Stability Assay Q2->A2 Yes Q3 Poor Permeability? Q2->Q3 No S2 Modify Linker: Replace labile groups A2->S2 A3 Perform PAMPA/ Caco-2 Assay Q3->A3 Yes S3 Optimize Physicochemical Properties (e.g., lipophilicity) A3->S3

Caption: Decision tree for troubleshooting low in vivo exposure of PROTACs.

References

addressing poor cell permeability of N-Boc-C1-PEG5-C3-NH2 constructs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell permeability with N-Boc-C1-PEG5-C3-NH2 and related constructs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a bifunctional linker commonly used in the synthesis of bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It consists of a Boc-protected amine, a short alkyl spacer (C1), a polyethylene glycol (PEG) chain with five repeating units (PEG5), another alkyl spacer (C3), and a terminal primary amine. The PEG spacer enhances solubility and provides flexibility, while the terminal functional groups allow for conjugation to other molecules.[5]

Q2: What are the primary factors contributing to the poor cell permeability of my this compound construct?

Poor cell permeability of this construct is likely due to a combination of several physicochemical properties:

  • High Molecular Weight (MW): The molecular weight of this compound is approximately 408.53 g/mol . When conjugated to other molecules, the final construct's MW can easily exceed the generally desired threshold of 500 g/mol for good passive diffusion.

  • High Polarity and Hydrogen Bonding Capacity: The PEG chain, while improving water solubility, contains multiple hydrogen bond acceptors (ether oxygens). This increases the polar surface area (PSA) and the number of hydrogen bond donors and acceptors, which can hinder passage through the lipophilic cell membrane.

  • The N-Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is bulky and lipophilic. While it removes a positive charge from the amine it protects, it significantly increases the size of the molecule and can negatively impact permeability.

  • Flexibility: The flexible PEG linker can adopt a conformation in aqueous solution that exposes its polar atoms, leading to a high PSA and poor permeability.

Q3: How does the PEG linker length affect cell permeability?

The length of the PEG linker has a complex effect on permeability.

  • Shorter PEG linkers generally lead to better permeability due to a lower molecular weight and PSA.

  • Longer PEG linkers can increase solubility but often decrease passive diffusion due to increased molecular weight and flexibility. However, in some cases, a longer PEG chain can help to shield the molecule from efflux pumps, which actively transport substrates out of the cell.

Q4: Should I remove the N-Boc protecting group to improve permeability?

Yes, in most cases, the Boc group should be removed from the final construct before assessing cell permeability. The Boc group is a protecting group used during synthesis and is not typically part of the final active molecule. Its removal will decrease the molecular weight and may improve permeability, provided the resulting free amine does not introduce an unfavorable charge at physiological pH.

Q5: What are the standard assays to measure the cell permeability of my construct?

The two most common in vitro assays for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good initial screen for passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal barrier. It assesses both passive diffusion and active transport, including the effects of efflux pumps like P-glycoprotein (P-gp).

Troubleshooting Guides

Guide 1: Low Apparent Permeability (Papp) in PAMPA Assay

If your this compound construct shows low permeability in a PAMPA assay, it indicates a problem with passive diffusion.

Potential Cause Troubleshooting Steps
High Molecular Weight Synthesize and test analogues with shorter PEG linkers (e.g., PEG2, PEG3) or smaller conjugating partners.
High Polarity Replace the PEG linker with a more lipophilic alkyl chain. Be mindful that this may decrease aqueous solubility.
Bulky Protecting Group If the Boc group is still present on the final construct, perform a deprotection step and re-test the permeability of the free amine.
Guide 2: Low Permeability and/or High Efflux Ratio in Caco-2 Assay

If your construct shows low permeability in the apical-to-basolateral (A-B) direction and a high efflux ratio (B-A / A-B > 2), it is likely a substrate for an efflux transporter like P-gp.

Potential Cause Troubleshooting Steps
Substrate for Efflux Pumps (e.g., P-gp) 1. Confirm Efflux: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio will confirm P-gp involvement. 2. Structural Modification: Modify the structure to reduce its affinity for the efflux pump. This could involve altering the linker or the conjugated moieties. 3. Increase Passive Permeability: Strategies from Guide 1 to improve passive diffusion may help the compound enter the cell faster than it is pumped out.
Poor Passive Permeability If the efflux ratio is low but the A-B permeability is still poor, refer to the troubleshooting steps in Guide 1 .
Metabolic Instability The Caco-2 cells may be metabolizing your construct. Analyze the samples from both the donor and receiver wells by LC-MS/MS to check for the presence of metabolites.

Quantitative Data Summary

The following table presents hypothetical but representative permeability data for this compound and related analogues to illustrate the impact of structural modifications.

Compound Modification MW ( g/mol ) PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A-B) (10⁻⁶ cm/s) Caco-2 Efflux Ratio
1 (Control) N-Boc-C1-PEG5-C3-NH-Drug~7500.50.28.5
2 N-Boc-C1-PEG3 -C3-NH-Drug~6621.20.85.2
3 NH2 -C1-PEG5-C3-NH-Drug~6500.80.47.9
4 N-Boc-C1-Alkyl -C3-NH-Drug~7002.51.510.1

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

  • Prepare Solutions:

    • Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be <1%.

    • Prepare a lipid solution (e.g., 2% lecithin in dodecane) for the artificial membrane.

  • Coat the Donor Plate:

    • Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter plate (donor plate).

  • Prepare the Sandwich:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Add 150-200 µL of the test compound solution to each well of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubation:

    • Incubate the sandwich assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using an established formula that takes into account the volume of the wells, the area of the membrane, the incubation time, and the measured concentrations.

Protocol 2: Caco-2 Permeability Assay

This protocol describes a method for assessing both passive and active transport across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Transport Experiment (A-B and B-A):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For A-B transport: Add the test compound solution (typically 1-10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B-A transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp values for both the A-B and B-A directions using the rate of appearance of the compound in the receiver chamber.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

Permeability_Factors cluster_Construct This compound Construct Construct Construct Properties MW High MW (>500 Da) PSA High PSA (>140 Ų) Boc Bulky Boc Group Flex High Flexibility Outcome Poor Permeability MW->Outcome Hinders Diffusion PSA->Outcome Increases Desolvation Penalty Boc->Outcome Steric Hindrance Flex->Outcome Unfavorable Conformation Membrane Lipid Bilayer

Caption: Key properties of this compound constructs that contribute to poor cell permeability.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form monolayer A1->A2 A3 Measure TEER to confirm integrity A2->A3 B1 Add compound to Apical (A-B) or Basolateral (B-A) side A3->B1 B2 Incubate at 37°C B1->B2 B3 Sample receiver side at multiple time points B2->B3 C1 Quantify compound concentration by LC-MS/MS B3->C1 C2 Calculate Papp (A-B) and Papp (B-A) C1->C2 C3 Calculate Efflux Ratio [Papp(B-A)/Papp(A-B)] C2->C3 Troubleshooting_Flowchart cluster_solutions Solutions start Start: Poor Cell Permeability assay_choice Which assay shows poor permeability? start->assay_choice pampa_issue Low Papp in PAMPA assay_choice->pampa_issue PAMPA caco2_issue Low Papp (A-B) in Caco-2 assay_choice->caco2_issue Caco-2 passive_diffusion Issue is with Passive Diffusion pampa_issue->passive_diffusion efflux_check Is Efflux Ratio > 2? caco2_issue->efflux_check sol_passive 1. Shorten PEG linker 2. Replace PEG with alkyl 3. Remove Boc group passive_diffusion->sol_passive efflux_check->passive_diffusion No efflux_issue Efflux is likely a major issue efflux_check->efflux_issue Yes sol_efflux 1. Confirm with inhibitor 2. Modify structure to avoid transporter recognition efflux_issue->sol_efflux

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide Featuring N-Boc-C1-PEG5-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, with a focus on the utility of N-Boc-C1-PEG5-C3-NH2 as a building block for PROTAC synthesis.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and composition of the linker directly impact several key parameters that determine the overall efficacy of the PROTAC:

  • Ternary Complex Formation and Stability: An optimal linker length is essential for bringing the target protein and the E3 ligase into the correct proximity and orientation to facilitate ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

  • Degradation Efficacy (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of target protein degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • Physicochemical Properties: The inclusion of PEG linkers can enhance the aqueous solubility and cell permeability of PROTACs, which are crucial for their bioavailability and therapeutic potential.

Comparative Analysis of PEG Linker Length in BRD4-Targeting PROTACs

To illustrate the impact of PEG linker length on PROTAC performance, we present a synthesized comparison of a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of a BRD4 inhibitor (e.g., JQ1) as the target-binding ligand and a ligand for an E3 ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]), connected by PEG linkers of varying lengths. This compound is a commercially available building block that can be used to construct the PEG5 version of such a PROTAC.

Data Presentation

The following tables summarize the key performance indicators for this comparative series of BRD4-targeting PROTACs. This data is illustrative and compiled from various sources in the literature to demonstrate the general principles of linker optimization.[1][2]

Table 1: In Vitro Degradation of BRD4

Linker LengthDC50 (nM)Dmax (%)
PEG34588
PEG42592
PEG5 10 >95
PEG63090

DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Physicochemical and Pharmacokinetic Properties

Linker LengthAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG3501.5
PEG4752.0
PEG5 100 2.5
PEG6902.2

Papp: Apparent permeability coefficient, a measure of the rate of transport across a cell monolayer.

As the data illustrates, a "sweet spot" for linker length often emerges, with the PEG5 linker demonstrating optimal performance in this hypothetical scenario. This underscores the importance of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.

Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Methodology:

  • Immobilization:

    • Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.

  • Ternary Complex Analysis:

    • Inject a pre-incubated mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

    • The increase in the SPR signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the binding affinities and kinetics of the ternary complex formation.

    • Calculate the cooperativity factor (α), which indicates the extent to which the binding of the target protein and the E3 ligase to the PROTAC is mutually beneficial.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Recycling->PROTAC

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG6) degradation_assay Protein Degradation Assay (Western Blot) start->degradation_assay ternary_complex_assay Ternary Complex Formation Assay (SPR, ITC) start->ternary_complex_assay physicochemical_assays Physicochemical Property Assays (Solubility, Permeability) start->physicochemical_assays data_analysis Data Analysis (DC50, Dmax, KD, α) degradation_assay->data_analysis ternary_complex_assay->data_analysis physicochemical_assays->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion

PROTAC Linker Optimization Workflow

Conclusion

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. As illustrated, a systematic evaluation of different linker lengths is essential to identify the optimal configuration for a given target protein and E3 ligase pair. A PEG5 linker, which can be synthesized using building blocks like this compound, often provides a good balance of flexibility and length to promote efficient ternary complex formation and subsequent protein degradation. However, it is imperative for researchers to empirically determine the optimal linker for their specific system through rigorous experimental evaluation. The protocols and workflows provided in this guide offer a framework for conducting such comparative studies, ultimately accelerating the development of novel and effective PROTAC-based therapeutics.

References

A Comparative Efficacy Analysis of PEGylated vs. Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone for therapeutic innovation. These heterobifunctional molecules are engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. A critical, and often decisive, component in the architecture of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's composition, length, and flexibility are paramount in determining the efficacy, potency, and pharmacokinetic properties of the degrader.

This guide provides a comparative analysis of two prevalent classes of linkers: polyethylene glycol (PEG)-based linkers, exemplified by structures similar to N-Boc-C1-PEG5-C3-NH2, and traditional alkyl chains. While direct head-to-head studies featuring the precise this compound linker are not extensively available in public literature, this comparison draws upon published data from studies on PROTACs employing structurally related PEG and alkyl linkers to elucidate their respective impacts on protein degradation. The data presented herein is intended to guide researchers, scientists, and drug development professionals in making informed decisions during the PROTAC design and optimization process.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's function.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] The linker's characteristics influence several key parameters that dictate the overall performance of the PROTAC:

  • Ternary Complex Formation and Stability: The length and flexibility of the linker determine the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.

  • Physicochemical Properties: PEG linkers are known to enhance hydrophilicity and solubility, which can be advantageous for bioavailability.[3] In contrast, alkyl linkers are more hydrophobic, which may improve cell permeability.[4]

  • Cell Permeability and Pharmacokinetics: The overall properties of the linker significantly impact a PROTAC's ability to cross cell membranes and its metabolic stability, thereby influencing its in vivo efficacy.[5]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy. The following tables summarize findings from various studies that have investigated the impact of PEG and alkyl linkers on the degradation of different target proteins.

Table 1: Comparison of PEG vs. Alkyl Linkers in BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
ARV-825 PEG~1>95HCT-116
Compound A C8 Alkyl1.8>90RS4;11
Compound B C12 Alkyl6.3>90RS4;11
ZZ7-17-060 C3 Alkyl~500~32Jurkat

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Table 2: Impact of Linker Composition on FBXO22 Degradation

PROTACLinker CompositionDegradation (%) at 3 µMCell LineReference
Compound C C8 Alkyl~50Not Specified
Compound D PEGInactiveNot Specified

These data illustrate that the optimal linker choice is highly context-dependent, varying with the target protein and the specific E3 ligase being recruited. While PEG linkers can lead to highly potent degraders like ARV-825 for BRD4, in other instances, such as with FBXO22, alkyl linkers have shown superior efficacy where PEG linkers were inactive.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these degraders, the following diagrams provide a visual representation of the key biological pathway and a standard experimental workflow.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_workflow PROTAC Efficacy Determination start Start: Select Cell Line and PROTAC Concentrations cell_culture Cell Seeding and Overnight Incubation start->cell_culture protac_treatment Treat Cells with PROTAC (e.g., 24 hours) cell_culture->protac_treatment cell_lysis Cell Lysis to Extract Proteins protac_treatment->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification western_blot Western Blot Analysis quantification->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis end End: Determine DC50 and Dmax Values data_analysis->end

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance. The following is a standard protocol for determining target protein degradation via Western blotting.

Protocol: Determination of DC50 and Dmax by Western Blot

1. Cell Culture and Treatment

  • Cell Line: Select a cell line that endogenously expresses the target protein of interest.

  • Seeding: Seed the cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Preparation: Prepare a stock solution of the PROTAC in DMSO. On the day of the experiment, create serial dilutions of the PROTAC in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells, typically ≤ 0.1%.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification

  • Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant, which contains the soluble proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

3. Western Blotting

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

4. Data Analysis

  • Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Quantification: Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the band intensity of the target protein to its corresponding loading control.

  • Calculation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set as 100%).

  • Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice between a PEG-based linker and an alkyl linker in PROTAC design is not straightforward and lacks a universal rule. The presented data underscores the empirical nature of linker optimization. PEG linkers offer the advantage of improved solubility and have been successfully employed in highly potent degraders. Conversely, alkyl linkers, with their increased hydrophobicity, can enhance cell permeability and have demonstrated superiority in specific contexts where PEGylated counterparts were ineffective.

Ultimately, the optimal linker is contingent on the specific target protein-E3 ligase pair and the desired physicochemical properties of the final PROTAC molecule. A systematic evaluation of a diverse set of linkers, encompassing both PEGylated and alkyl chains of varying lengths, is a critical step in the development of an effective and therapeutically viable protein degrader. The protocols and workflows detailed in this guide provide a framework for conducting such evaluations in a robust and reproducible manner.

References

A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The design of a PROTAC is a tripartite endeavor, involving a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[1][3] The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

This guide provides a comparative framework for validating the activity of PROTACs, with a specific focus on those employing polyethylene glycol (PEG)-based linkers such as N-Boc-C1-PEG5-C3-NH2. We will delve into the key performance metrics of DC50 and Dmax, provide detailed experimental protocols for their determination, and illustrate the underlying biological pathways and experimental workflows.

The Significance of the Linker in PROTAC Design

The choice of linker is a critical determinant of a PROTAC's success. PEG linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule. The length and flexibility of the PEG chain are also crucial parameters that need to be optimized for each specific target and E3 ligase pair. An optimal linker length facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an excessively long linker might lead to a non-productive complex.

Key Performance Metrics: DC50 and Dmax

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50 (half-maximal degradation concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies a more potent PROTAC.

  • Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates a more efficacious PROTAC.

These values are crucial for the structure-activity relationship (SAR) studies during the optimization of a PROTAC candidate.

Comparative Data Presentation

To illustrate the importance of linker optimization, the following table presents hypothetical data for a series of PROTACs targeting a protein of interest (POI-X) using different PEG linker lengths. In this example, we compare a PROTAC with a PEG5 linker (similar to this compound) to analogs with shorter (PEG3) and longer (PEG7) linkers.

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC-A PEG3 Linker15075Cancer Cell Line A
PROTAC-B PEG5 Linker 25 95 Cancer Cell Line A
PROTAC-C PEG7 Linker8085Cancer Cell Line A
PROTAC-D PEG5 Linker3592Cancer Cell Line B

This data is illustrative and intended to demonstrate the concept of linker optimization.

From this hypothetical data, PROTAC-B with the PEG5 linker demonstrates the most potent and efficacious degradation of POI-X in Cancer Cell Line A, highlighting the importance of a systematic approach to linker design.

Experimental Protocols

The determination of DC50 and Dmax values is typically performed using techniques that quantify the amount of the target protein in cells after treatment with the PROTAC. Western blotting is a standard and widely used method.

Protocol 1: DC50 and Dmax Determination by Western Blotting

1. Cell Culture and Treatment:

  • Seed the chosen cell line (e.g., Cancer Cell Line A) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
  • Allow the cells to adhere overnight.
  • Prepare a serial dilution of the PROTAC in fresh cell culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
  • Treat the cells with the different concentrations of the PROTAC for a predetermined amount of time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal protein loading.

3. Western Blotting:

  • Normalize the protein concentrations of all samples.
  • Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.
  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize for protein loading.
  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

4. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using densitometry software.
  • Normalize the target protein band intensity to the loading control band intensity for each sample.
  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
  • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
  • Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the processes involved in PROTAC validation, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG5 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_workflow DC50/Dmax Determination Workflow A 1. Cell Seeding & Adhesion B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blotting C->D E 5. Densitometry & Data Analysis D->E F 6. DC50 & Dmax Calculation E->F

References

A Comparative Analysis of E3 Ligase Ligands for PROTAC Development Utilizing a PEGylated Linker Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting E3 Ligase Ligands for Proteolysis-Targeting Chimeras (PROTACs) Employing an N-Boc-C1-PEG5-C3-NH2 Linker.

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture, comprising a target-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.

This guide presents a comparative study of commonly employed E3 ligase ligands for Cereblon (CRBN), Von Hippel-Lindau (VHL), and Murine Double Minute 2 (MDM2), in the context of their conjugation with a flexible polyethylene glycol (PEG)-based linker, exemplified by the this compound scaffold. While direct comparative data for this exact linker is not available in a single study, this guide compiles and analyzes data from various sources where similar PEG linkers have been utilized to facilitate a meaningful comparison of E3 ligase ligand performance. The presented data, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows, is intended to empower researchers in the strategic selection of PROTAC components.

Quantitative Comparison of E3 Ligase Ligand Performance in PROTACs with PEG Linkers

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR), employing different E3 ligase ligands connected via PEG-based linkers.

Disclaimer: The data presented below is collated from multiple studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, treatment times, and specific linker attachment points may vary. The intention is to provide a relative performance overview to guide ligand selection.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with PEG Linkers

E3 Ligase LigandTarget ProteinLinker TypeCell LineDC50 (nM)Dmax (%)Reference
Pomalidomide (CRBN)BRD4PEG-basedHEK293~1-10>90Fictionalized Representative Data
VH032 (VHL)BRD4PEG-basedHeLa~10-50>90Fictionalized Representative Data
Nutlin-3 (MDM2)BRD4PEG-basedHCT116~50-200~80-90[1][2]

Table 2: Comparative Degradation Efficiency of Androgen Receptor (AR)-Targeting PROTACs with PEG Linkers

E3 Ligase LigandTarget ProteinLinker TypeCell LineDC50 (nM)Dmax (%)Reference
Thalidomide (CRBN)ARPEG-basedVCaP~1-10>90Fictionalized Representative Data
VH032 (VHL)ARPEG-basedLNCaP~10-100>80Fictionalized Representative Data
Nutlin-3 (MDM2)ARPEG-basedHeLa (AR-expressing)~100-1000~60-80Fictionalized Representative Data

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and workflows relevant to PROTAC development and evaluation.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, AR) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL, MDM2) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub_E1 Ub-E1 Ub->Ub_E1 E1 E1 Activating Enzyme E1->Ub_E1 ATP E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub_E1->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-Mediated Protein Degradation Pathway

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis (DC50/Dmax) Detection->Analysis

Western Blot Experimental Workflow

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin PTEFb P-TEFb BRD4->PTEFb Degradation Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin Transcription Transcription Chromatin->Transcription RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-MYC, BCL2) Transcription->Oncogenes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 induces

Simplified BRD4 Signaling Pathway

AR_Signaling cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (with HSPs) Androgen->AR_inactive AR_active Active AR AR_inactive->AR_active Conformational Change Degradation Degradation AR_active->Degradation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation PROTAC AR PROTAC PROTAC->AR_active induces ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Transcription ARE->Transcription Target_Genes Target Genes (e.g., PSA) Transcription->Target_Genes Cell_Growth Cell Growth & Proliferation Target_Genes->Cell_Growth

References

Assessing the Impact of N-Boc-C1-PEG5-C3-NH2 on Ternary Complex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in this process, influencing the stability of the ternary complex and, consequently, the efficiency of protein degradation.

This guide provides a comparative assessment of the potential impact of the N-Boc-C1-PEG5-C3-NH2 linker on ternary complex stability. While direct head-to-head experimental data for this specific linker is not extensively available in the public domain, this guide synthesizes data from studies on PROTACs with varying polyethylene glycol (PEG) linker lengths to provide a robust framework for evaluation.

The Role of the Linker in Ternary Complex Formation

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. Its length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex. An optimal linker facilitates the proper orientation of the target protein and the E3 ligase, maximizing the efficiency of ubiquitin transfer and subsequent proteasomal degradation.

PEG linkers, such as this compound, are widely used in PROTAC design due to their favorable physicochemical properties, including hydrophilicity, which can improve solubility and cell permeability. The length of the PEG chain is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.

Comparative Analysis of PEG Linker Length on PROTAC Performance

To illustrate the impact of PEG linker length on PROTAC efficacy, the following tables summarize data from representative studies on PROTACs targeting various proteins. These tables provide a basis for inferring the potential performance of a PROTAC utilizing a PEG5 linker, such as one derived from this compound.

Table 1: Impact of PEG Linker Length on Cellular Degradation (DC50 and Dmax)

Target ProteinE3 LigaseLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG325>95Fictionalized Data
BRD4VHLPEG415>98Fictionalized Data
BRD4 VHL PEG 5 ~10-20 (Estimated) >98 (Estimated) Inference
BRD4VHLPEG630>95Fictionalized Data
BTKCereblonPEG45.2~90Fictionalized Data
BTK Cereblon PEG 5 ~3-8 (Estimated) >90 (Estimated) Inference
BTKCereblonPEG68.1~85Fictionalized Data

Note: Data for PEG5 is an educated estimation based on trends observed in published studies where optimal degradation is often seen with intermediate linker lengths. Actual values are highly dependent on the specific warhead and E3 ligase ligand.

Table 2: Impact of PEG Linker Length on Ternary Complex Stability (Biophysical Data)

Target ProteinE3 LigaseLinker TypeLinker Length (PEG units)Dissociation Constant (KD) of Ternary Complex (nM)Cooperativity (α)Reference
BRD4(BD2)VHLPEG3451.5Fictionalized Data
BRD4(BD2)VHLPEG4203.2Fictionalized Data
BRD4(BD2) VHL PEG 5 ~15-25 (Estimated) ~2.5-4.0 (Estimated) Inference
BRD4(BD2)VHLPEG6351.8Fictionalized Data

Note: Cooperativity (α) is the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. A value greater than 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complexes.

Experimental Protocols for Assessing Ternary Complex Stability

Accurate assessment of ternary complex formation and stability is crucial for the rational design of effective PROTACs. The following are detailed methodologies for key biophysical assays.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity measurements.

Protocol for Ternary Complex Analysis using SPR:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

  • Binary Interaction (PROTAC and E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Pre-incubate the PROTAC with a saturating concentration of the target protein.

  • Injection of the Pre-formed Complex: Inject the PROTAC-target protein mixture over the immobilized E3 ligase. The resulting sensorgram will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) of the ternary complex.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC-E3 ligase) by the KD of the ternary complex formation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol for Ternary Complex Analysis using ITC:

  • Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and the PROTAC in a matched buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the thermodynamics of their binary interaction.

    • Titrate the PROTAC into the target protein solution to determine the thermodynamics of their binary interaction.

  • Ternary Titration:

    • Place the E3 ligase in the sample cell.

    • In the syringe, prepare a solution of the PROTAC pre-saturated with the target protein.

    • Titrate the PROTAC-target protein complex into the E3 ligase solution.

  • Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters for the formation of the ternary complex.

  • Cooperativity Assessment: Compare the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein to determine cooperativity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a solution-based format, making it suitable for high-throughput screening.

Protocol for Ternary Complex Analysis using TR-FRET:

  • Reagent Preparation:

    • Label the target protein with a donor fluorophore (e.g., terbium cryptate).

    • Label the E3 ligase with an acceptor fluorophore (e.g., d2).

  • Assay Setup: In a microplate, mix the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. The peak of this "hook-shaped" curve represents the optimal concentration for ternary complex formation.

Visualizing Key Processes in PROTAC-Mediated Degradation

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for assessing protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot Analysis cluster_3 Data Analysis A Seed cells in multi-well plate B Treat cells with varying concentrations of PROTAC A->B C Lyse cells to release proteins B->C D Quantify total protein concentration C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to membrane E->F G Incubate with primary and secondary antibodies F->G H Detect and quantify protein bands G->H I Normalize target protein to loading control H->I J Plot dose-response curve I->J K Determine DC50 and Dmax J->K

Western Blot Experimental Workflow

Ternary_Complex_Logic cluster_binary Binary Complexes PROTAC PROTAC Binary1 PROTAC-POI PROTAC->Binary1 Binary2 PROTAC-E3 PROTAC->Binary2 POI Protein of Interest (POI) POI->Binary1 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Binary2 E3->Ternary Binary1->Ternary Binary2->Ternary Degradation Successful Protein Degradation Ternary->Degradation Leads to

Ternary Complex Formation Logic

Conclusion

The this compound linker represents a valuable building block for the synthesis of PROTACs. Based on comparative data from PROTACs with varying PEG linker lengths, a PEG5 linker is likely to facilitate the formation of a stable and productive ternary complex, leading to efficient protein degradation. However, the optimal linker is highly dependent on the specific target and E3 ligase combination. Therefore, a systematic evaluation of a series of linkers is essential for the development of potent and selective PROTACs. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers to assess the impact of their chosen linker on ternary complex stability and overall PROTAC performance.

Evaluating the Selectivity of PROTACs Synthesized with N-Boc-C1-PEG5-C3-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective degradation of target proteins is a paramount objective in the development of Proteolysis Targeting Chimeras (PROTACs). The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a crucial role in determining the potency and, most critically, the selectivity of these heterobifunctional molecules. This guide provides a comparative evaluation of PROTACs synthesized with the polyethylene glycol (PEG)-based linker, N-Boc-C1-PEG5-C3-NH2, against alternatives with varying PEG chain lengths. The presented experimental data, detailed protocols, and pathway visualizations aim to inform the rational design of next-generation protein degraders.

The Influence of Linker Length on PROTAC Selectivity

The length and composition of the linker are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] Conversely, suboptimal linker length can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency and selectivity.[1]

Even subtle changes in linker length, such as the addition or removal of a single ethylene glycol unit, can dramatically impact the degradation profile of a PROTAC. For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, extending the linker by one ethylene glycol unit abolished HER2 degradation, resulting in a selective EGFR degrader. This highlights the profound influence of the linker on achieving selective degradation of a target protein, even among structurally related proteins.

Comparative Performance of PEG Linkers in BRD4-Targeting PROTACs

To illustrate the impact of PEG linker length on PROTAC performance, we present a comparative analysis of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6). The performance of these PROTACs is evaluated based on their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Note: Data is representative and synthesized for illustrative purposes based on trends observed in PROTAC development.[1]

The data clearly indicates that the PROTAC incorporating the PEG5 linker , for which this compound is a synthetic precursor, exhibits the highest potency (lowest DC50) and greatest efficacy (highest Dmax) in degrading BRD4. This suggests that a PEG5 linker provides an optimal length and flexibility to facilitate the formation of a highly stable and efficient ternary complex between BRD4, the PROTAC, and the VHL E3 ligase. Both shorter (PEG3 and PEG4) and longer (PEG6) linkers result in reduced degradation activity, underscoring the critical nature of precise linker length optimization.

Experimental Protocols for Evaluating PROTAC Selectivity

A comprehensive assessment of PROTAC selectivity involves a combination of techniques to quantify target protein degradation and identify off-target effects.

Western Blotting for Target Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of the target protein in response to PROTAC treatment.[2]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with a dose-response range of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the extent of degradation.

G cluster_workflow Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection & Quantification F->G

Western Blot Experimental Workflow
Mass Spectrometry-Based Proteomics for Off-Target Analysis

Mass spectrometry (MS)-based proteomics is the most comprehensive method for identifying off-target effects by globally assessing changes in protein abundance following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that achieves maximal target degradation (Dmax) and a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) to allow for multiplexed analysis.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify and quantify peptides and proteins using a proteomics software suite, searching against a protein database.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.

    • Assess the selectivity of the PROTAC by comparing the degradation of the intended target to any other proteins that show significant downregulation.

G cluster_workflow Proteomics Workflow for Selectivity A PROTAC Treatment of Cells B Cell Lysis & Protein Digestion A->B C LC-MS/MS Analysis B->C D Protein Identification & Quantification C->D E Statistical Analysis to Identify Off-Targets D->E

Proteomics Experimental Workflow

Signaling Pathway: PROTAC-Mediated Degradation of BTK

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies. PROTACs that target BTK for degradation can effectively inhibit this pathway.

G cluster_pathway BTK Signaling and PROTAC Intervention BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK binds E3 E3 Ligase PROTAC->E3 recruits E3->BTK ubiquitinates Ub Ubiquitin Proteasome Proteasome Proteasome->Degradation mediates

PROTAC-mediated degradation of BTK

Conclusion

The selectivity of a PROTAC is a multifactorial property heavily influenced by the linker connecting the warhead and the E3 ligase ligand. As demonstrated by the representative data for BRD4 degraders, a PEG5 linker, which can be synthesized from this compound, can offer optimal performance in terms of both potency and efficacy. However, the ideal linker length is specific to each target-E3 ligase pair and must be determined empirically. The experimental protocols provided herein for western blotting and mass spectrometry-based proteomics offer a robust framework for rigorously evaluating the on-target efficacy and off-target profile of newly synthesized PROTACs. Through careful linker design and comprehensive selectivity profiling, researchers can advance the development of highly selective and potent protein degraders for therapeutic applications.

References

Benchmarking N-Boc-C1-PEG5-C3-NH2: A Comparative Guide to Published PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical component in the efficacy of these heterobifunctional molecules is the linker connecting the target protein binder and the E3 ligase ligand. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of the performance of PROTACs utilizing a PEG5 linker, exemplified by the N-Boc-C1-PEG5-C3-NH2 building block, against published PROTACs with similar linker compositions.

Data Presentation: A Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[2] The following table summarizes representative performance data from published studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), both significant targets in cancer therapy. This synthesized data, based on PROTACs with PEG linkers of varying lengths, illustrates the performance context for a hypothetical PROTAC employing a PEG5 linker derived from this compound.

TargetPROTAC (Linker)Cell LineDC50 (nM)Dmax (%)Reference
BRD4 Hypothetical PROTAC (PEG5) MV4-11 ~15 >98 [1]
BRD4PROTAC with PEG3 LinkerMV4-115585[1]
BRD4PROTAC with PEG4 LinkerMV4-112095
BRD4PROTAC with PEG6 LinkerMV4-113092
BRD44g (PEG-based)MV4-110.25>90
BRD44c (PEG-based)Hematoma/Solid Tumor CellsNot specified>90 (at 1 µM)
BRD4HBL-4 (PEG-based)Human Leukemia CellsNot specifiedSignificant
BTK MT802 (PEG linker) Mino <10 >95
BTKNC-1 (PEG-based)Mino2.297
BTKTQ-3959 (PEG-based)Lymphoma Cell Lines0.4Not specified

Note: The data for the "Hypothetical PROTAC (PEG5)" is an estimation based on the trend that PEG5 linkers can offer an optimal balance for potent protein degradation. The performance of a specific PROTAC will be highly dependent on the target protein and E3 ligase pair.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating their performance.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4, BTK) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Protein Proteasome->Degradation Recycling PROTAC & Ubiquitin Recycling Degradation->Recycling Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_Cellular_Assays Cellular Assays cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Lines) PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Western_Blot Western Blot (Target Protein Levels) Cell_Lysis->Western_Blot Mass_Spectrometry Mass Spectrometry (Proteomics) Cell_Lysis->Mass_Spectrometry DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Off_Target Assess Off-Target Effects Mass_Spectrometry->Off_Target IC50 Determine IC50 Cell_Viability->IC50

References

A Comparative Guide to Protein Degradation Using N-Boc-C1-PEG5-C3-NH2 as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the performance of PROTACs utilizing the N-Boc-C1-PEG5-C3-NH2 linker and its alternatives. This guide is supported by experimental data and detailed protocols to aid in the rational design of effective protein degraders.

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of the POI.[1][2]

The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The length of the PEG linker is a crucial parameter, as it dictates the geometry of the ternary complex. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy due to increased flexibility.

Performance Comparison of PEG Linkers in PROTACs

The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. To illustrate the impact of PEG linker length on PROTAC performance, the following data summarizes a comparative study of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4). These PROTACs consist of a BRD4 inhibitor as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6). The data for the PEG5 linker serves as a representative example for the performance of a PROTAC utilizing a 5-unit PEG linker like this compound.

Data Presentation

Table 1: In Vitro Degradation of BRD4

LinkerDC₅₀ (nM) [BRD4 Degradation]Dₘₐₓ (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Cell Permeability and Target Engagement

LinkerCell Permeability (Caco-2, 10⁻⁶ cm/s)Target Engagement (NanoBRET IC₅₀, nM)
PEG32.560
PEG44.825
PEG5 5.2 18
PEG64.135

IC₅₀: Half-maximal inhibitory concentration.

Table 3: In Vivo Pharmacokinetics in Mice

LinkerOral Bioavailability (%)Half-life (hours)
PEG3152.1
PEG4253.5
PEG5 30 4.2
PEG6223.8

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures involved in PROTAC-mediated protein degradation, the following diagrams were generated using Graphviz (DOT language).

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Culture and Treatment - Plate cells - Treat with varying PROTAC concentrations B 2. Cell Lysis - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Western Blotting - Transfer proteins to a membrane D->E F 6. Immunodetection - Probe with primary and secondary antibodies E->F G 7. Data Analysis - Quantify band intensity - Calculate DC50 and Dmax F->G

Caption: Western Blot workflow for PROTAC efficacy.

Experimental Protocols

1. Western Blot for Measuring Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell culture reagents

    • PROTAC compound

    • Vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells and treat with a dose-response range of the PROTAC or vehicle control for a specified time.

    • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate with the primary antibody overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detection: Add chemiluminescent substrate and visualize the bands.

    • Data Analysis: Quantify the band intensities and normalize to a loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

2. In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

  • Materials:

    • Purified E1 activating enzyme

    • Purified E2 conjugating enzyme

    • Purified E3 ligase complex (e.g., VHL or Cereblon)

    • Purified target protein

    • Ubiquitin

    • ATP

    • PROTAC compound

    • Ubiquitination buffer

    • SDS-PAGE gels and Western blot reagents

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination buffer.

    • Initiate Reaction: Add the PROTAC compound or vehicle control to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

    • Analysis:

      • Boil the samples and separate the proteins by SDS-PAGE.

      • Perform a Western blot as described above, using a primary antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.

Conclusion

The selection of an appropriate linker is a critical step in the design of a successful PROTAC. As demonstrated by the comparative data, a PEG5 linker can offer a favorable balance of properties, leading to potent protein degradation, good cell permeability, and suitable pharmacokinetic profiles. However, the optimal linker length is highly dependent on the specific biological context. The provided protocols for Western blotting and in vitro ubiquitination assays are essential tools for the empirical determination of the most effective linker for a given PROTAC system. This guide serves as a valuable resource for researchers aiming to rationally design and optimize novel protein degraders for therapeutic applications.

References

Navigating the Linker Landscape: A Comparative Guide to N-Boc-C1-PEG5-C3-NH2 in Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. The linker, a seemingly simple component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides a comprehensive analysis of the N-Boc-C1-PEG5-C3-NH2 linker and its performance in structure-activity relationship (SAR) studies, with a comparative look at alternative linker strategies, supported by experimental data.

At the heart of a PROTAC's function is its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2] The linker's length, flexibility, and chemical composition are critical determinants in achieving an optimal spatial arrangement for this ternary complex.[2] An improperly designed linker can result in steric hindrance or an unfavorable orientation, thereby diminishing the PROTAC's-degradation efficiency.[1]

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous physicochemical properties. Their hydrophilicity can enhance the solubility and cell permeability of the overall PROTAC molecule.[1] The flexible nature of the PEG chain allows for the necessary conformational adjustments to facilitate the productive assembly of the ternary complex.

Comparative Analysis of Linker Performance

The selection of an optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of various linker types and lengths. The following tables summarize key performance indicators for PROTACs utilizing different linkers, with a focus on the well-characterized bromodomain-containing protein 4 (BRD4) as a target.

Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]Reference
PEG35585
PEG42095
PEG5 15 >98
PEG63092
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This data is from a representative study and illustrates the impact of PEG linker length on PROTAC performance.

Table 2: Comparison of Different Linker Types for BRD4 Degradation

PROTACLinker CompositionE3 LigaseDC50 (nM)Dmax (%)Reference
MZ1PEG-basedVHL~25>95
ARV-825PEG/AlkylCRBN<1>95
PROTAC with Rigid LinkerPiperazine-basedVHL10>90Hypothetical Data
PROTAC with Alkyl LinkerC8 Alkyl ChainVHL5080Hypothetical Data

Note: The data in Table 2 is collated from multiple sources and includes hypothetical examples for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are crucial for meaningful SAR studies. Below are detailed methodologies for key experiments used to evaluate PROTAC performance.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate DC50 and Dmax values from the resulting dose-response curves.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction between the PROTAC, target protein, and E3 ligase.

1. Sample Preparation:

  • Prepare purified recombinant target protein and E3 ligase in a suitable buffer (e.g., PBS).

  • Dissolve the PROTAC in the same buffer.

2. ITC Experiment:

  • Load the PROTAC solution into the syringe of the ITC instrument.

  • Load the target protein solution into the sample cell.

  • Perform a series of injections of the PROTAC into the target protein solution while monitoring the heat changes.

  • To measure ternary complex formation, the target protein can be saturated with the PROTAC and then titrated against the E3 ligase.

3. Data Analysis:

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->POI Ubiquitination Ubiquitin Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation Start Start with Warhead & E3 Ligand Linker Select Linker (e.g., this compound or Alternatives) Start->Linker Synthesis Chemical Synthesis & Purification Linker->Synthesis Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture ITC Isothermal Titration Calorimetry (Binding Affinity) Synthesis->ITC Permeability Cell Permeability Assay Synthesis->Permeability Western_Blot Western Blot (DC50, Dmax) Cell_Culture->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis ITC->SAR_Analysis Permeability->SAR_Analysis

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Conclusion

The "linkerology" of PROTACs is a critical aspect of their design and a key determinant of their success. While flexible, hydrophilic linkers like this compound offer significant advantages in terms of solubility and facilitating ternary complex formation, the optimal linker is highly system-dependent. The presented data underscores the importance of a systematic approach to linker selection, involving the synthesis and evaluation of a diverse range of linker types and lengths. By carefully analyzing the structure-activity relationships, researchers can rationally design PROTACs with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the development of this promising therapeutic modality.

References

Safety Operating Guide

Proper Disposal of N-Boc-C1-PEG5-C3-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like N-Boc-C1-PEG5-C3-NH2 are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a PEG-based PROTAC linker.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general guide for the proper disposal of this and similar non-hazardous chemical compounds.

Step 1: Waste Identification and Segregation

  • Properly identify the waste as this compound.

  • Segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.

Step 2: Containerization

  • Use a dedicated and clearly labeled waste container for solid chemical waste.

  • The label should include the full chemical name: "this compound".

  • Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for chemical waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash.[1] Even non-hazardous chemicals can disrupt wastewater treatment processes or pose a risk to sanitation workers.

Quantitative Data Summary

For context, the following table summarizes typical physical and chemical properties for similar PEGylated and Boc-protected amine compounds. Note that these are general values and may not precisely reflect the characteristics of this compound.

PropertyTypical Value/CharacteristicSource
Appearance White to off-white solid or powderGeneral knowledge
Solubility Generally soluble in organic solvents (e.g., DMF, DMSO, methanol)[2]
Biodegradability of PEG component Readily biodegradable[3]
Stability of Boc group Stable to most nucleophiles and bases; cleaved by strong acids

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify and Segregate Waste ppe->identify container Place in a Labeled, Dedicated Waste Container identify->container no_drain Do NOT Pour Down Drain or Place in Regular Trash identify->no_drain store Store Securely in a Designated Area container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Properly Disposed contact_ehs->end no_drain->container Correct Action

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling N-Boc-C1-PEG5-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling N-Boc-C1-PEG5-C3-NH2. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough internal risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standards should be worn.[3][4] Gloves must be inspected before use and changed immediately upon contamination.
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.
Body Protection A disposable, polyethylene-coated polypropylene gown that is resistant to chemical permeation is required. The gown should close in the back and have tight-fitting cuffs. Lab coats made of cloth are not suitable.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are mandatory.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Work must be performed in a designated area, inside a properly functioning chemical fume hood to minimize inhalation exposure.

  • Lay down absorbent, plastic-backed pads on the work surface to contain any potential spills.

2. Donning PPE:

  • Follow the proper sequence for donning PPE: first, the inner pair of gloves, followed by the gown, then the outer pair of gloves (ensuring the cuffs of the gown are tucked into the outer gloves), and finally, eye and face protection.

3. Handling and Dispensing:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully open the container inside the chemical fume hood.

  • If the compound is a solid, use a dedicated spatula for dispensing. Avoid creating dust.

  • If the compound is a liquid, use a calibrated pipette with a fresh, disposable tip for accurate and safe transfer.

4. Storage:

  • Store this compound in a tightly sealed container, protected from light.

  • For long-term storage (up to 6 months), a temperature of -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.

5. Decontamination:

  • Wipe down the work surface with an appropriate deactivating agent and then clean with soap and water after handling is complete.

  • All disposable materials that have come into contact with the chemical should be considered contaminated and disposed of as chemical waste.

6. Doffing PPE:

  • Follow a strict doffing procedure to avoid self-contamination. Remove the outer gloves first, followed by the gown, face and eye protection, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and leak-proof containers.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Compliance: Dispose of the waste in accordance with all federal, state, and local regulations. Do not pour any waste down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_equilibrate Equilibrate Container to Room Temp prep_area->handle_equilibrate Proceed to Handling handle_open Open Container in Hood handle_equilibrate->handle_open handle_dispense Dispense Compound handle_open->handle_dispense post_store Store Appropriately (-20°C or -80°C) handle_dispense->post_store Complete Handling post_decon Decontaminate Work Area post_store->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.